Moroxydine hydrochloride
Description
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Properties
Molecular Formula |
C6H14ClN5O |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
InChI Key |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC(=N)N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Rise and Relative Obscurity of Moroxydine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative, emerged in the mid-20th century as a promising antiviral agent. Despite early indications of a broad spectrum of activity against both DNA and RNA viruses, it never achieved widespread international regulatory approval and has largely been superseded by newer antiviral therapies. This technical guide provides a comprehensive timeline of its discovery and development, collates available quantitative data from clinical studies, outlines key experimental methodologies for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.
Discovery and Development Timeline
Moroxydine hydrochloride was developed in the late 1950s, with initial patent filings highlighting its potential as a broad-spectrum antiviral. Its development trajectory appears to have been influenced by the shifting regulatory landscape of the early 1960s, particularly the increased stringency following the thalidomide (B1683933) disaster. Despite this, research and clinical use continued in several European and Asian countries for a number of years.
Key Milestones:
-
1957: A patent was filed claiming that N¹,N¹-anhydrobis-(β-hydroxyethyl) biguanide hydrochloride (this compound) possessed activity against various viruses, including influenza and herpes zoster[1].
-
Late 1950s: The substance emerged as a potential treatment for influenza[1][2][3].
-
Circa 1960: this compound garnered some attention in the medical community[1][2].
-
1960-1985: The drug was the subject of numerous clinical studies and was used in the treatment of a variety of viral disorders throughout Europe and Scandinavia[1][2].
-
1961: The introduction of thalidomide and the subsequent tightening of drug regulations is speculated to be a reason for moroxydine's relative obscurity[1][2].
-
1984: A controlled, though not double-blind, study was published on the use of this compound for pityriasis rosea irritata[1].
-
1993: A Romanian study detailed the treatment of 350 patients with herpes zoster using moroxydine[4].
Quantitative Data from Clinical Studies
Data from early clinical trials of this compound are not always rigorously reported by modern standards. The following tables summarize the available quantitative information from published studies.
Table 1: Clinical Study of this compound in Pityriasis Rosea Irritata (1984)
| Parameter | Moroxydine-HCl Group | Control Group (alb. aqu. lotion and anti-histamine) |
| Number of Patients | 60 | 63 |
| Dosage (Adults) | 400 mg three times daily | Not Applicable |
| Dosage (Schoolchildren) | 400 mg twice daily | Not Applicable |
| Primary Outcome | Shortened therapy period by 50% in the most affected group | - |
| Overall Outcome | Shortening of unavailability for work by around 50% | - |
| Relapses | One relapse observed 12 days after return to work | Not specified |
Source: Sheppard, S. (1994). Moroxydine: The Story of a Mislaid Antiviral.[1]
Table 2: Clinical Study of this compound in Herpes Zoster
| Parameter | Value |
| Number of Patients | 350 |
| Key Finding | Treatment had good effects, especially when applied early. |
Source: Athanasiu, P., Petrescu, A., & Vulcan, V. (1993). [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)].[4]
Table 3: Human Pharmacokinetic Parameters
| Parameter | Value |
| Plasma Half-life | Approximately 8 hours |
Source: Sheppard, S. (1994). Moroxydine: The Story of a Mislaid Antiviral.[1]
Experimental Protocols
Protocol: In Vitro Antiviral Cytopathic Effect (CPE) Inhibition Assay
1. Objective: To determine the concentration of this compound that inhibits the virus-induced destruction of host cells in culture.
2. Materials:
- Vero E6 cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
- Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)
- This compound stock solution (in an appropriate solvent like DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader for luminescence or absorbance
3. Procedure:
- Cell Seeding: Seed 96-well plates with Vero E6 cells at a density that will result in a confluent monolayer after 24 hours of incubation.
- Compound Dilution: Prepare serial dilutions of this compound in culture medium.
- Infection and Treatment:
- Aspirate the growth medium from the cell monolayers.
- Add the diluted this compound to the wells.
- Add the virus at a pre-determined multiplicity of infection (MOI).
- Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus, for cytotoxicity assessment).
- Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
- Viability Assessment:
- Add the cell viability reagent to all wells according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
4. Data Analysis:
- Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits 50% of the viral CPE.
- Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% in the absence of virus.
- Determine the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Mechanism of Action and Signaling Pathways
This compound is believed to exert its antiviral effects through a multi-pronged mechanism, primarily targeting the early stages of viral replication. This includes the inhibition of viral entry and uncoating, as well as the suppression of viral RNA synthesis.[5][6]
Below are graphical representations of these proposed mechanisms.
Conclusion
This compound represents an early endeavor in the field of antiviral drug development. While its clinical utility has been limited, a review of its history provides valuable insights into the challenges of drug development, the importance of rigorous clinical trial design, and the evolution of regulatory standards. The foundational mechanisms of action, targeting viral entry and replication, remain relevant areas of research in the ongoing quest for novel antiviral therapies. Further investigation into the specific molecular interactions of moroxydine and its derivatives could potentially inform the design of new and more effective antiviral agents.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moroxydine - Wikipedia [en.wikipedia.org]
- 4. [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
A Historical Perspective on Moroxydine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moroxydine (B1676750), a synthetic biguanide (B1667054) derivative developed in the 1950s, represents an early venture into the field of antiviral chemotherapy. Initially lauded for its broad-spectrum activity against a range of DNA and RNA viruses, its clinical application has been sporadic and its historical significance is a subject of debate. This technical guide provides a comprehensive retrospective on moroxydine, detailing its discovery, proposed mechanisms of action, and a summary of its documented antiviral activity. The guide includes available quantitative data, detailed experimental protocols for relevant antiviral assays, and visualizations of its proposed mechanisms and experimental workflows to offer a thorough understanding of this historical antiviral agent.
Introduction: The Genesis of an Early Antiviral
Moroxydine, chemically known as N-(diaminomethylidene)morpholine-4-carboximidamide, emerged in the 1950s as one of the first synthetic compounds with purported broad-spectrum antiviral properties.[1] It was investigated for activity against a variety of viral pathogens, including influenza virus, herpes simplex virus (HSV), and others.[2][3][4] Despite initial optimism, moroxydine's trajectory in clinical medicine was inconsistent, and it has largely been superseded by more potent and specific antiviral agents. A review by Sheppard in 1994 compiled a significant body of early research on moroxydine, much of which was published in languages other than English, highlighting its widespread initial investigation across Europe.[2] However, later reviews, including one by one of the original researchers, A. S. Galabov, suggest that the initial promise of moroxydine, particularly against influenza, was not substantiated in more rigorous testing, leading to its eventual rejection as a reliable antiviral agent.[5]
Proposed Mechanisms of Antiviral Action
The precise molecular mechanisms underlying moroxydine's antiviral activity have not been fully elucidated and are based on early in vitro studies. The proposed mechanisms are multifaceted, targeting different stages of the viral life cycle.
2.1. Inhibition of Viral Entry and Uncoating
One of the proposed mechanisms of moroxydine is the interference with the early stages of viral infection, including attachment, entry, and uncoating of the viral genome.[6] For enveloped viruses, this could involve interactions with the viral envelope glycoproteins or the host cell receptors, preventing the fusion of viral and cellular membranes. The biguanide structure of moroxydine may play a role in these interactions.
2.2. Interference with Viral Nucleic Acid and Protein Synthesis
Moroxydine has been suggested to inhibit the replication of viral genetic material.[7] For RNA viruses, it is hypothesized to target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[7] By inhibiting RdRp, moroxydine would effectively halt the production of new viral RNA.
Early studies on Herpes Simplex Virus (HSV) by Galabov and Vilagines suggested a dual mechanism of action. They reported a weak inhibition of viral DNA synthesis, but a more pronounced inhibition of the later stages of viral development, which they hypothesized could be due to the formation of non-functional structural proteins.[2] This suggests that moroxydine might also interfere with viral protein synthesis or assembly.
2.3. Immunomodulatory Effects
Some reports have suggested that moroxydine may possess immunomodulatory properties, potentially enhancing the host's immune response to viral infections.[7] This could involve the stimulation of cytokine production or the modulation of immune cell activity, although the evidence for this is limited.
A conceptual diagram of the proposed mechanisms of action is presented below.
Quantitative Antiviral Data
Quantitative data on the in vitro efficacy of moroxydine against human viruses is scarce in the publicly available literature, particularly from the early period of its investigation. A 2021 study on moroxydine analogues reported that moroxydine itself showed no antiviral activity against HSV-1 and HSV-2.[8] Furthermore, a 2016 review by Galabov stated that moroxydine did not show a marked inhibitory effect in a plaque-reduction assay against an influenza A virus strain.[3]
However, more recent studies in the fields of aquaculture and agriculture have provided some quantitative data on moroxydine's activity against non-human viruses.
| Virus | Host Cell Line | Assay Type | Efficacy Metric | Value | Cytotoxicity (CC50) | Reference |
| Grass Carp (B13450389) Reovirus (GCRV) | GCO | Cytopathic Effect (CPE) Assay | >50% protective effect | 15.9 µg/ml | >96 µg/ml | [7] |
| Giant Salamander Iridovirus (GSIV) | EPC | Cytopathic Effect (CPE) Assay | >50% protective effect (with Ribavirin) | 15.9 µg/ml | >96 µg/ml | [7] |
| Potato Virus Y (PVY) | - | In vivo (plant) | Curative Activity (at 500 µg/mL) | 36.7 ± 2.7% | Not applicable | [2] |
Experimental Protocols
4.1. Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.
Protocol:
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of moroxydine in a virus growth medium.
-
Infection: Aspirate the growth medium from the cell monolayer and infect the cells with a predetermined titer of the virus (to produce a countable number of plaques) in the presence of varying concentrations of moroxydine or a vehicle control. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% Avicel or 0.7% agarose) mixed with the corresponding concentration of moroxydine.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Staining and Quantification: Fix the cells with a 4% formaldehyde (B43269) solution and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of moroxydine compared to the vehicle control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
4.2. Neuraminidase Inhibition Assay
This assay is specific for influenza viruses and measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme.
Protocol:
-
Reagent Preparation: Prepare a fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and a stop solution.
-
Compound Dilution: Prepare serial dilutions of moroxydine in assay buffer.
-
Enzyme Reaction: In a 96-well plate, mix the influenza virus (as a source of neuraminidase) with the different concentrations of moroxydine or a control. Incubate at room temperature.
-
Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour. The neuraminidase will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Fluorescence Reading: Read the fluorescence of each well using a fluorometer.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each moroxydine concentration relative to the control. The IC50 value is determined from the dose-response curve.
Clinical Observations: A Historical Snapshot
Early clinical studies on moroxydine, as reviewed by Sheppard, reported its use in a variety of viral infections.[2] A controlled, though not double-blind, trial in 1984 investigated the efficacy of moroxydine in patients with pityriasis rosea.[2] The study reported that treatment with moroxydine hydrochloride at a dose of 400 mg three times daily for adults shortened the therapy period by 50% compared to a control group.[2] Other observational studies from the 1960s and 1970s described its use in herpes zoster and herpes simplex, with some reports of symptomatic relief.[2] However, it is crucial to note that these early studies often lacked the rigorous design and controls of modern clinical trials.
Conclusion: A Relic of Antiviral History with a Lingering Chemical Scaffold
Moroxydine holds a unique place in the history of antiviral drug discovery. It represents an early attempt at broad-spectrum antiviral therapy, and the initial research sparked interest in its potential. However, a lack of consistent, high-quality evidence for its efficacy in humans, particularly in light of more effective and specific antiviral agents, has relegated it to a historical footnote in clinical virology. The conflicting reports on its activity, with early optimism contrasted by later re-evaluations showing a lack of efficacy against key viruses like influenza and HSV, underscore the importance of rigorous, modern scientific validation.
Despite the original compound's fall from favor, the moroxydine scaffold has not been entirely abandoned. Recent research into moroxydine analogues for the treatment of Hepatitis C virus and other pathogens indicates a continued interest in the chemical class of biguanides as a source of new antiviral leads.[4] Thus, while moroxydine itself may be a "mislaid antiviral," its story provides valuable lessons for drug discovery and its chemical structure may yet inspire the development of future antiviral therapies.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actamicrobio.bg [actamicrobio.bg]
- 4. Rethinking the old antiviral drug moroxydine: Discovery of novel analogues as anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acta Microbiologica Bulgarica [actamicrobio.bg]
- 6. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Moroxydine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative with a history of use as an antiviral agent.[1][2] Developed in the 1950s, it has demonstrated a broad spectrum of activity against both DNA and RNA viruses, including influenza virus, herpes simplex virus (HSV), varicella-zoster virus (VZV), and hepatitis C virus (HCV).[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to moroxydine hydrochloride, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, also known as N-(aminoiminomethyl)-4-morpholinecarboximidamide monohydrochloride or ABOB, is a heterocyclic biguanide.[3][6] Its chemical structure is characterized by a morpholine (B109124) ring linked to a biguanide moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | N-(diaminomethylidene)morpholine-4-carboximidamide;hydrochloride | [7] |
| Synonyms | Moroxydine HCl, ABOB, Flumidin, Virugon | [8] |
| CAS Number | 3160-91-6 | [3] |
| Molecular Formula | C₆H₁₄ClN₅O | [7] |
| Molecular Weight | 207.66 g/mol | [6][7] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 211-214 °C | |
| Solubility | DMSO: ~50 mg/mLWater: SolubleEthanol: Sparingly soluble | [6] |
| SMILES | C1COCCN1C(=N)N=C(N)N.Cl | |
| InChI | InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H | [3] |
Mechanism of Action
The antiviral activity of this compound is multifaceted, primarily targeting the inhibition of viral replication.[2][9] Its proposed mechanisms of action include:
-
Inhibition of Viral Entry and Uncoating: this compound is believed to interfere with the initial stages of viral infection by preventing the virus from entering host cells and subsequently uncoating its genetic material.[1][2] This may involve interactions with viral envelope proteins or host cell receptors.
-
Inhibition of Viral RNA Synthesis: The compound has been shown to inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses.[9] By targeting this enzyme, this compound effectively halts the synthesis of new viral genomes.
-
Modulation of Host Cell Apoptosis: this compound can suppress virus-induced apoptosis. It has been observed to reduce the activity of caspases and modulate the expression of Bcl-2 family proteins, thereby protecting host cells from premature death and limiting viral spread.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action of this compound.
Caption: Inhibition of key stages in the viral replication cycle.
Caption: Modulation of the host cell's apoptotic pathway.
Experimental Data
In Vitro Antiviral Activity
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | Endpoint | Value | Reference |
| Grass Carp (B13450389) Reovirus (GCRV) | CIK | Cytopathic Effect (CPE) Inhibition | IC₅₀ | 6.3 µg/mL | [3] |
Pharmacokinetic Properties
A study in gibel carp provided the following pharmacokinetic data after a single oral administration of 10 mg/kg this compound.
Table 3: Pharmacokinetic Parameters of this compound in Gibel Carp
| Parameter | 25°C | Reference |
| T₁/₂ abs (h) | 2.02 | [3] |
| T₁/₂ el (h) | 4.22 | [3] |
| Tₘₐₓ (h) | - | |
| Cₘₐₓ (µg/mL) | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Determination of IC₅₀ by Plaque Reduction Assay
This protocol is a standard method for evaluating the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound or a vehicle control.
-
Overlay: After 2 hours of incubation with the compound, remove the medium and overlay the cells with the overlay medium.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
IC₅₀ Calculation: The percentage of plaque inhibition is calculated as: [1 - (average plaques in treated wells / average plaques in control wells)] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on host cells.
Materials:
-
Host cells in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: The percentage of cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Conclusion
This compound is a broad-spectrum antiviral agent with a well-defined chemical structure and multiple mechanisms of action that inhibit viral replication and modulate host cell responses. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its specific molecular targets and its efficacy in various viral infection models is warranted to fully elucidate its clinical utility.
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 7. This compound | C6H14ClN5O | CID 76621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of Moroxydine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Moroxydine (B1676750) hydrochloride (also known as N-(guanidinoformimidoyl)morpholine hydrochloride). Moroxydine is a biguanide (B1667054) antiviral agent with a history of use against a variety of DNA and RNA viruses. This document details established methodologies, presents quantitative data in a structured format, and includes process diagrams to facilitate understanding and replication in a research and development setting.
Introduction
Moroxydine, structurally a heterocyclic biguanidine, was first developed in the 1950s.[1] It has demonstrated activity against several viruses, including influenza virus, herpes simplex virus, and varicella-zoster virus.[2][3] The synthesis of its hydrochloride salt is a critical step in its production for research and potential therapeutic applications. This guide consolidates information from various sources to provide a clear and detailed technical overview of its synthesis.
Core Synthesis Pathways
The synthesis of Moroxydine hydrochloride primarily revolves around the reaction of a morpholine (B109124) derivative with dicyandiamide (B1669379). The main variations in the synthesis lie in the preparation of the morpholine precursor and the reaction conditions employed. Three primary methods have been described in the literature:
-
Conventional Solvent-Based Synthesis: This is a widely cited method involving the reaction of pre-synthesized morpholine hydrochloride with dicyandiamide in an organic solvent.[4][5]
-
Molten State (Frit) Reaction: This method involves the direct reaction of morpholine hydrochloride and dicyandiamide in a molten state, eliminating the need for a solvent.[4]
-
One-Pot Synthesis with In Situ Precursor Formation: This approach generates morpholine hydrochloride in the reaction mixture, which then directly reacts with dicyandiamide. This can be achieved using different starting materials to generate the morpholine salt.[4]
The overall chemical transformation is depicted in the following reaction scheme:
References
- 1. Moroxydine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]
- 5. Study on the synthesis of this compound | Semantic Scholar [semanticscholar.org]
Moroxydine Hydrochloride: A Technical Deep Dive into its Antiviral Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA viruses.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of its antiviral mechanisms. While the precise molecular interactions are still under investigation, evidence points to a multi-pronged approach involving interference with early viral entry and replication stages, inhibition of viral nucleic acid and protein synthesis, and modulation of host cellular pathways, including the immune response and apoptosis.[1][5][6][7] This document consolidates available data, outlines key experimental methodologies, and visualizes the proposed mechanisms to support further research and development in the field of antiviral therapeutics.
Core Antiviral Mechanisms of Action
Moroxydine hydrochloride's efficacy is not attributed to a single mode of action but rather a combination of effects on different stages of the viral life cycle and on the host's response to infection.
Interference with Viral Entry and Replication
A primary proposed mechanism is the disruption of the initial phases of viral infection.[5][7] Moroxydine is believed to interfere with viral attachment, penetration of the host cell, and the subsequent uncoating process, which is essential for the release of the viral genome into the cytoplasm.[5][7] For enveloped viruses like influenza A, it is suggested that moroxydine may block ion channels on the viral envelope, a critical step for genome release.[5] As a biguanide compound, it may also interact directly with the viral capsid, potentially causing structural damage or promoting viral aggregation, thereby limiting infectivity.[8][9]
dot
Caption: Proposed inhibitory actions of Moroxydine on the viral lifecycle.
Inhibition of Viral Nucleic Acid and Protein Synthesis
Moroxydine has been shown to inhibit the synthesis of viral genetic material.[5] It is thought to target viral RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses, thereby halting the production of new viral RNA.[6] Some studies also suggest a weak inhibitory effect on viral DNA synthesis.[2]
Furthermore, moroxydine appears to disrupt the later stages of viral development. One hypothesis suggests that it provokes strong inhibition on viral development from the 10th hour after inoculation, which could lead to the formation of non-functional viral structural proteins.[2] This disruption in protein synthesis prevents the proper assembly of new, infectious virions.
Modulation of Host Cell Processes
Beyond direct antiviral effects, this compound influences the host cell's response to infection.
-
Immunomodulatory Effects: In studies involving Grass Carp (B13450389) Reovirus (GCRV), moroxydine significantly decreased the virus-induced overexpression of key immune-related genes, including Myd88, Mx1, IL-1β, IL-8, I-IFN, and TNFα.[10] This suggests that moroxydine can regulate the cellular immune response, potentially mitigating the harmful inflammatory effects of viral infections.[10]
-
Inhibition of Apoptosis: Viral infections often induce apoptosis (programmed cell death) in host cells. Moroxydine has been demonstrated to block virus-induced cytopathic effects and apoptosis.[1][3] It significantly inhibits the activity of caspase-3, a key executioner in the apoptotic pathway, and modulates the expression of apoptosis-related proteins by down-regulating Bax and up-regulating Bcl-2 levels.[1] This protective effect helps maintain the normal structure and viability of host cells.[1][10]
dot
Caption: Modulation of host cell immune and apoptotic pathways by Moroxydine.
Quantitative Antiviral Activity Data
The following table summarizes key quantitative data from various in vitro studies, illustrating the concentrations at which this compound exerts its antiviral effects.
| Virus Studied | Cell Line | Concentration | Observed Effect | Reference |
| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | 40 µg/mL | Significant protective effect on virus-infected cells. | [10] |
| GCRV & Giant Salamander Iridovirus (GSIV) | GCO & EPC | 15.9 µg/mL | Over 50% protective effect against GCRV. | [3] |
| Herpes Simplex Virus (HSV) | Not Specified | 500 µg/mL | Weak action on viral DNA synthesis; strong inhibition of viral development. | [2] |
| Grass Carp Reovirus (GCRV) | CIK | 6.3 µg/mL | 50% reduction in virus-related apoptosis. | [11] |
Key Experimental Methodologies
The elucidation of moroxydine's mechanism of action has been supported by a variety of experimental protocols.
Antiviral Efficacy and Cytotoxicity Assays
-
Protocol:
-
Cell Culture: Host cells (e.g., CIK, GCO, EPC) are cultured in appropriate media to form a monolayer.[3][10]
-
Cytotoxicity Assay: To determine the non-toxic concentration range, cells are exposed to serial dilutions of this compound. Cell viability is assessed using methods like the MTT assay.[3]
-
Antiviral Assay: Cells are infected with the target virus and simultaneously treated with non-toxic concentrations of moroxydine.
-
Assessment of Protective Effect: The protective effect is quantified by observing the inhibition of virus-induced cytopathic effects (CPE) under a microscope and by using viability assays.[3][10]
-
Gene Expression Analysis (qRT-PCR)
-
Protocol:
-
Sample Preparation: CIK cells are infected with a virus (e.g., GCRV) with or without moroxydine treatment.[10]
-
RNA Extraction: Total RNA is extracted from the cells at specific time points post-infection.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is performed using specific primers for viral genes (e.g., VP1, VP5, VP6) and host immune genes (e.g., Myd88, TNFα, IL-1β) to quantify their expression levels.[3][10]
-
Apoptosis Assays
-
Protocol:
-
Cell Treatment: Virus-infected cells are treated with moroxydine.
-
Caspase-3 Activity: Cellular lysates are assayed for caspase-3 activity using colorimetric or fluorometric substrate assays.[1]
-
Protein Expression (Western Blot): Expression levels of apoptosis-related proteins like Bax and Bcl-2 are analyzed by separating protein lysates via SDS-PAGE and probing with specific antibodies.[1]
-
Microscopy: Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, are observed using techniques like scanning electron microscopy.[10]
-
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Mechanisms of action of polyhexamethylene biguanide-based biocides against non-enveloped virus -ORCA [orca.cardiff.ac.uk]
- 9. [PDF] Mechanisms of action of polyhexamethylene biguanide-based biocides against non-enveloped virus | Semantic Scholar [semanticscholar.org]
- 10. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Moroxydine Hydrochloride: A Technical Guide on its Interference with Viral RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative, has a long history as an antiviral agent. While its broad-spectrum activity against various RNA and DNA viruses is acknowledged, a detailed understanding of its precise mechanism of action, particularly its effect on viral RNA synthesis, is crucial for its potential repositioning and development in modern antiviral therapy. This technical guide synthesizes the available scientific information regarding the impact of moroxydine hydrochloride on viral RNA synthesis, presenting quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action. The evidence points towards this compound's ability to suppress viral gene expression, likely through the inhibition of the viral RNA-dependent RNA polymerase (RdRP), thereby impeding viral replication. However, it is important to note that while the overarching mechanism is proposed, detailed enzymatic and dose-response studies directly quantifying the inhibition of viral RNA synthesis are not extensively available in publicly accessible literature.
Core Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound's primary antiviral effect is attributed to its interference with the replication of viral genetic material.[1] For RNA viruses, this is achieved by disrupting the synthesis of viral RNA. The prevailing hypothesis is that this compound targets the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme that catalyzes the replication of the viral RNA genome.[1] By inhibiting RdRP, this compound effectively halts the production of new viral RNA, leading to a reduction in viral load and mitigating the progression of the infection.[1]
Beyond its direct impact on RNA synthesis, some studies also suggest that this compound may interfere with the early stages of viral infection, such as viral entry and uncoating. Additionally, potential immunomodulatory effects have been reported, where the compound may influence the host's immune response to the viral invasion.[1]
Quantitative Data on the Inhibition of Viral Gene Expression
Direct quantitative data on the inhibition of viral RNA synthesis (e.g., IC50 values from RdRP assays) for this compound are not widely reported in the available scientific literature. However, several studies have investigated its effect on the expression of specific viral genes, which serves as a proxy for its impact on RNA synthesis. The following tables summarize the available data from studies on aquatic RNA viruses.
Table 1: Effect of this compound on Viral Gene Expression in Grass Carp (B13450389) Reovirus (GCRV) Infected Cells
| Cell Line | Virus | Target Viral Genes | Moroxydine HCl Concentration (µg/mL) | Observation | Reference |
| Ctenopharyngodon idella kidney (CIK) | Grass Carp Reovirus (GCRV) | vp5, vp6, NS66 | 40 | Significant inhibition of gene expression, especially vp5. | [2][3] |
| CIK, GCO, EPC | GCRV, GSIV | Not specified | 20 | Time-dependent suppression of viral gene expression. | [4] |
Table 2: Protective and Antiviral Effects of this compound in vitro
| Cell Line | Virus | Effect Measured | Moroxydine HCl Concentration (µg/mL) | Result | Reference |
| CIK | Grass Carp Reovirus (GCRV) | Protective effect on virus-infected cells | 40 | Significant protective effect. | [2][3] |
| GCO | Grass Carp Reovirus (GCRV) | Protective effect | 15.9 | Over 50% protective effect. | [5] |
Experimental Protocols
Detailed experimental protocols for assessing the effect of this compound on viral RNA synthesis are not extensively published. However, a standard methodology for quantifying viral RNA levels in response to an antiviral compound would typically involve quantitative reverse transcription PCR (qRT-PCR). Below is a representative protocol.
Protocol: Quantification of Viral RNA by qRT-PCR in Cell Culture
Objective: To determine the effect of this compound on the levels of a specific viral RNA in infected cells.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific to the target viral RNA and a host housekeeping gene (for normalization)
-
96-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed the host cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at the appropriate temperature and CO2 concentration.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound to the cells. Include a "no-drug" control.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for a specific period (e.g., 24, 48, 72 hours).
-
-
RNA Extraction:
-
At the end of the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription (RT):
-
Quantify the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from a standardized amount of RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target viral gene, the specific probe, and the cDNA template.
-
Prepare separate reactions for the host housekeeping gene to be used for normalization.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target viral gene and the housekeeping gene.
-
Calculate the relative quantification of the viral RNA using the ΔΔCt method, normalizing the viral RNA levels to the housekeeping gene and comparing the treated samples to the untreated control.
-
Plot the percentage of inhibition of viral RNA synthesis against the concentration of this compound to determine the EC50 (half-maximal effective concentration).
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed inhibitory action of Moroxydine HCl on viral RNA synthesis.
Experimental Workflow for Assessing Antiviral Activity
Caption: Workflow for quantifying viral RNA levels after Moroxydine HCl treatment.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antiviral activity, at least in part, by inhibiting viral RNA synthesis. Studies on aquatic viruses have demonstrated a reduction in viral gene expression following treatment with this compound. However, a significant gap exists in the literature regarding direct, quantitative evidence of its inhibitory effect on the RNA-dependent RNA polymerase of a broad range of human and animal viruses.
For drug development professionals, further research is warranted to:
-
Conduct in vitro enzymatic assays to determine the IC50 of this compound against the RdRp of clinically relevant RNA viruses.
-
Perform detailed dose-response studies in various cell culture models of viral infection to quantify the reduction in viral RNA synthesis.
-
Elucidate the precise binding site and mode of interaction of this compound with the viral RdRp through structural biology studies.
-
Investigate the potential for synergistic effects when combined with other antiviral agents that have different mechanisms of action.
A more in-depth, quantitative understanding of this compound's effect on viral RNA synthesis will be instrumental in unlocking its full therapeutic potential in the ongoing search for effective and broad-spectrum antiviral agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Moroxydine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, is an antiviral agent with activity against a range of DNA and RNA viruses, including influenza A virus.[1][2][3][4][5][6] Despite its long history, comprehensive data on its pharmacokinetics and metabolism, particularly in humans, are not extensively documented in publicly available literature. This technical guide synthesizes the available scientific information on the pharmacokinetics and metabolism of Moroxydine hydrochloride, providing a resource for researchers and drug development professionals. The information is primarily based on studies conducted in aquatic species, which currently represent the most detailed pharmacokinetic data available.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily investigated in gibel carp (B13450389) (Carassius gibelio), revealing temperature-dependent absorption, distribution, and elimination. The plasma concentration-time profile of this compound in this species fits a single-compartment open model.[7]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration of 10 mg/kg in gibel carp at two different water temperatures.[7][8]
| Parameter | 15 °C | 25 °C | Unit |
| Absorption Half-Life (t½ka) | 4.29 | 3.02 | hours |
| Elimination Half-Life (t½ke) | 15.87 | 4.22 | hours |
| Time to Maximum Concentration (Tmax) | 10.35 | 4.03 | hours |
| Maximum Concentration (Cmax) | 2.98 | 3.12 | µg/mL |
| Area Under the Curve (AUC) | 75.89 | 42.33 | µg·h/mL |
| Apparent Volume of Distribution (Vd/F) | 4.55 | 2.89 | L/kg |
| Total Body Clearance (CLb/F) | 0.25 | 0.49 | L/(h·kg) |
Metabolism
Detailed metabolic pathways of this compound have not been extensively elucidated in the available scientific literature. Moroxydine is described as a "rather hydrophilic" compound.[9] Generally, hydrophilic drugs are primarily excreted unchanged in the urine. The rapid absorption and elimination of this compound suggest limited metabolic transformation.[9] Further research is required to identify potential metabolites and the enzymatic systems involved in its biotransformation.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound in gibel carp.[7]
Animal Study Protocol
-
Species: Gibel carp (Carassius gibelio)
-
Dosing: A single oral administration of 10 mg/kg body weight.
-
Study Conditions: The fish were maintained in two separate groups at water temperatures of 15 °C and 25 °C.
-
Sample Collection: Blood and tissue samples (skin, muscle, liver, and kidney) were collected at various time points over a 10-day period post-administration.[7]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.[7]
-
Sample Preparation: Specific details on the extraction of this compound from plasma and tissue samples were not provided in the abstract. However, for the analysis of this compound in complex plant-based food matrices, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed.[10] This method utilized trifluoroacetic acid solutions for high-water-content samples and formic acid solutions for low-water, high-oil-content samples, with pH adjustment for high-oil-content samples.[10]
-
Chromatographic Conditions: Information on the specific column, mobile phase, and flow rate for the gibel carp study is not available in the reviewed literature. However, other HPLC methods for Moroxydine analysis have been documented.[11][12]
Visualizations
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the general workflow for the pharmacokinetic study of this compound in gibel carp.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. Moroxydine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. Moroxydine - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and tissue residues of this compound in gibel carp, Carassius gibelio after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Quantification of water-soluble this compound residue using UPLC-MS/MS: Development and validation in 22 different complex plant-based food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Moroxydine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
In Vivo Distribution and Elimination of Moroxydine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride is a broad-spectrum antiviral agent belonging to the heterocyclic biguanidine (B15175387) class of compounds. It has been investigated for its activity against a variety of DNA and RNA viruses. Understanding the in vivo distribution, metabolism, and elimination of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of moroxydine hydrochloride, with a focus on its distribution in various tissues and subsequent elimination from the body. It is important to note that the majority of detailed in vivo pharmacokinetic data currently available originates from studies in aquatic species. While this information provides valuable insights, further research in mammalian models is necessary to fully elucidate its pharmacokinetic profile for potential human applications.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily characterized in a study conducted on gibel carp (B13450389) (Carassius gibelio). This study provides key parameters that describe the absorption, distribution, and elimination of the drug following oral administration.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Gibel Carp Following a Single Oral Administration of 10 mg/kg[1]
| Parameter | 15 °C | 25 °C |
| Absorption Half-life (t½ka) | 4.29 h | 3.02 h |
| Elimination Half-life (t½ke) | 15.87 h | 4.22 h |
| Time to Maximum Concentration (Tmax) | 10.35 h | 4.03 h |
| Maximum Concentration (Cmax) | 2.98 µg/mL | 3.12 µg/mL |
| Apparent Volume of Distribution (Vd/F) | 4.55 L/kg | 2.89 L/kg |
| Total Body Clearance (CLb/F) | 0.25 L/h·kg | 0.49 L/h·kg |
| Area Under the Curve (AUC0-t) | 75.89 µg·h/mL | 42.33 µg·h/mL |
Data from a study in gibel carp. These values may not be representative of mammalian species.[1]
Tissue Distribution
Following absorption, this compound distributes to various tissues. The study in gibel carp demonstrated the presence of the drug in several key organs.
Table 2: Tissue Concentration of this compound in Gibel Carp at Different Time Points After a Single Oral Administration of 10 mg/kg at 25°C
| Time (hours) | Blood (µg/g) | Kidney (µg/g) | Liver (µg/g) | Muscle (µg/g) | Skin (µg/g) |
| 0.5 | 0.85 ± 0.11 | 1.32 ± 0.24 | 1.15 ± 0.18 | 0.65 ± 0.09 | 0.78 ± 0.13 |
| 1 | 1.56 ± 0.23 | 2.11 ± 0.31 | 1.89 ± 0.27 | 1.23 ± 0.19 | 1.45 ± 0.21 |
| 4 | 3.12 ± 0.45 | 4.56 ± 0.67 | 3.98 ± 0.58 | 2.87 ± 0.41 | 3.01 ± 0.44 |
| 8 | 2.54 ± 0.38 | 3.67 ± 0.54 | 3.21 ± 0.47 | 2.33 ± 0.35 | 2.45 ± 0.36 |
| 12 | 1.89 ± 0.28 | 2.78 ± 0.41 | 2.45 ± 0.36 | 1.76 ± 0.26 | 1.88 ± 0.28 |
| 24 | 0.98 ± 0.15 | 1.54 ± 0.23 | 1.32 ± 0.19 | 0.91 ± 0.14 | 1.02 ± 0.15 |
| 48 | 0.45 ± 0.07 | 0.76 ± 0.11 | 0.65 ± 0.10 | 0.42 ± 0.06 | 0.49 ± 0.07 |
| 72 | 0.21 ± 0.03 | 0.35 ± 0.05 | 0.30 ± 0.04 | 0.19 ± 0.03 | 0.23 ± 0.03 |
| 96 | 0.10 ± 0.02 | 0.17 ± 0.03 | 0.14 ± 0.02 | 0.09 ± 0.01 | 0.11 ± 0.02 |
| 120 | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 |
Data presented as mean ± standard deviation. This data is from a study in gibel carp and may not be indicative of distribution in mammals.
Elimination
Experimental Protocols
Pharmacokinetic Study in Gibel Carp[1]
-
Animal Model: Gibel carp (Carassius gibelio) maintained at two different water temperatures (15°C and 25°C).
-
Drug Administration: A single oral dose of 10 mg/kg body weight.
-
Sample Collection: Blood and tissue samples (kidney, liver, muscle, skin) were collected at various time points post-administration.
-
Sample Preparation:
-
Plasma: Blood samples were centrifuged to separate plasma. Proteins were precipitated, and the supernatant was used for analysis.
-
Tissues: Tissue samples were homogenized. The homogenate was then subjected to an extraction procedure to isolate the this compound.
-
-
Analytical Method: Quantification of this compound was performed using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.
Caption: Experimental workflow for the pharmacokinetic study of this compound.
Proposed Mechanism of Action
The antiviral activity of this compound is believed to involve the inhibition of viral replication. While detailed signaling pathways are not fully elucidated, the proposed mechanism centers on interference with early stages of the viral life cycle.
Caption: Proposed antiviral mechanism of action for this compound.
Conclusion
The available data, primarily from studies in gibel carp, indicate that this compound is absorbed orally and distributes to various tissues, including the kidney, liver, muscle, and skin.[1] The elimination of the drug is influenced by environmental temperature in this species.[1] While this provides a foundational understanding, there is a clear need for further research, particularly pharmacokinetic and metabolism studies in mammalian models, to support the potential development of this compound for clinical use. Future studies should focus on elucidating the metabolic pathways, identifying metabolites, and quantifying the routes and rates of excretion in species more relevant to human medicine.
References
Moroxydine Hydrochloride: A Technical Guide to its Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The primary antiviral mechanism of moroxydine hydrochloride is the inhibition of viral replication, largely attributed to its interference with viral RNA-dependent RNA polymerase (RdRp). Additionally, it exhibits immunomodulatory effects, influencing host cytokine responses to viral infections. This document aims to serve as a detailed resource for researchers and professionals in the field of antiviral drug development, presenting available data in a structured format and outlining methodologies for further investigation.
Introduction
This compound is a synthetic antiviral agent belonging to the heterocyclic biguanidine (B15175387) class.[1] Initially explored for the treatment of influenza, its antiviral spectrum has been shown to encompass a variety of other viral pathogens.[2] Despite its long history, detailed mechanistic studies and comprehensive quantitative data on its efficacy against a wide array of human viruses remain somewhat limited in publicly accessible literature. This guide synthesizes the available technical information to provide a clear understanding of its antiviral properties.
Mechanism of Action
The antiviral activity of this compound is multifaceted, primarily targeting viral replication and also modulating the host's immune response.
Inhibition of Viral Replication
The principal mechanism of action of this compound is the inhibition of viral RNA synthesis.[3][4] It is thought to target and interfere with the function of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] By binding to this enzyme, this compound is believed to prevent the synthesis of new viral RNA, thereby halting the replication cycle.[2] Some reports also suggest that it may interfere with the early stages of viral entry and uncoating.[2]
dot
References
- 1. d-nb.info [d-nb.info]
- 2. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Early Promise of a Broad-Spectrum Antiviral: A Technical Guide to Moroxydine's Initial Clinical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Developed in the 1950s, Moroxydine, also known by its chemical name N-(Guanidinoformimidoyl)morpholine or as ABOB, emerged as one of the early synthetic antiviral compounds.[1][2] As a heterocyclic biguanide, it garnered significant interest for its potential broad-spectrum activity against both DNA and RNA viruses.[1][2] This technical guide provides an in-depth review of the early clinical studies and applications of Moroxydine, summarizing key quantitative data, outlining experimental methodologies from foundational research, and visualizing its proposed mechanisms of action. The information presented here is compiled from a review of historical literature, offering a glimpse into the initial therapeutic potential and scientific understanding of this early antiviral agent.[2][3]
Early Clinical Studies: A Summary of Applications and Efficacy
Moroxydine was investigated for a range of viral infections across Europe and Scandinavia from the 1960s to the 1980s.[2][3] Its primary applications were in the treatment of influenza and various herpes virus infections.[3][4]
Influenza
The original application for Moroxydine was in the prevention and treatment of influenza.[3][4] Early clinical trials reported a degree of success in reducing the incidence and severity of influenza infections.
Herpes Virus Infections
Moroxydine showed promise in the management of infections caused by the herpes virus family, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster).[5][6][7] Studies reported that early treatment with Moroxydine could lead to a rapid amelioration of symptoms and faster healing of lesions.[5]
Other Viral Infections
The antiviral spectrum of Moroxydine was also explored in other viral illnesses, such as pityriasis rosea, with some studies reporting a significant reduction in the duration of the condition.[3]
Quantitative Data from Early Clinical Studies
The following tables summarize the quantitative data extracted from the available literature on the early clinical trials of Moroxydine. It is important to note that the reporting standards of these early studies may not be as rigorous as contemporary clinical trials.
| Indication | Study Population | Dosage Regimen | Key Efficacy Findings | Reference |
| Herpes Zoster | 20 patients | Not specified | Rapid disappearance of sickness feeling and quick skin healing. | [5] |
| Recurrent Herpes Simplex | 20 patients | Not specified | Early treatment mostly suppressed blister eruption or led to rapid healing. Recurrences were not prevented. | [5] |
| Herpes Zoster | 350 patients | Not specified | Good effects, especially with early treatment. | [6][7][8] |
| Pityriasis Rosea Irritata | 60 patients | Adults: 400 mg three times daily; Schoolchildren: 400 mg twice daily | Shortened the therapy period by 50% in the most severely affected group compared to a control group from the previous year. | [3] |
| Various Viral Infections | 38 patients | 2400 mg daily (and higher) | 18 good, 11 average, and 9 neutral results. Results at 2400 mg were comparable to double the dose. | [3] |
| Recurrent Herpes Simplex (in Togo) | Not specified | 2,000 mg daily (adult dose) | Rapid clearing of lesions. | [3] |
| Pharmacokinetic Parameter | Value | Study Details | Reference |
| Plasma Half-life | ~8 hours | Following a single 800 mg oral dose in a human volunteer. | [3] |
| Absorption and Elimination | Rapid | The drug does not accumulate in the body. | [3] |
Experimental Protocols
Detailed experimental protocols from the early clinical studies on Moroxydine are not extensively documented in the accessible literature. However, based on the available information, a general outline of the methodologies can be synthesized.
General Study Design
Many of the early studies were observational or controlled trials, with some lacking the rigorous double-blinding and randomization characteristic of modern clinical trials.[3] For instance, a notable 1984 study was described as controlled but not double-blind.[3]
Patient Population
Patients diagnosed with specific viral infections, such as herpes zoster, recurrent herpes simplex, or pityriasis rosea, were enrolled in these studies.[3][5][6] The patient numbers in the cited studies ranged from 20 to 350 individuals.[3][5][6]
Treatment Regimens
Oral administration of Moroxydine hydrochloride was the standard route. Dosages varied depending on the indication and the study, with daily doses for adults ranging from 800 mg to 2400 mg, and in some cases as high as 5600 mg.[3] For children, a dosage of 400 mg twice daily was reported in one study for pityriasis rosea.[3] In some instances, topical application of a concentrated Moroxydine solution was used as an adjunct to oral therapy.[9]
Assessment of Efficacy
Efficacy was primarily assessed through clinical observation of symptom resolution. Key endpoints included the time to healing of skin lesions, reduction in pain and sickness, and the suppression of blister formation.[5] For pityriasis rosea, the primary outcome measured was the duration of the therapy period.[3]
Safety and Tolerability
Side effects were reported to be mild and infrequent.[2] The most commonly noted adverse effects were minor digestive troubles in adults.[5] One report mentioned the interruption of treatment in four children with varicella due to the appearance of "hepato-intestinal trouble."[5] A "weak euphoric effect" was also noted in some patients.[3]
Mechanism of Action
The antiviral mechanism of Moroxydine is believed to be multifactorial, primarily targeting the early stages of viral replication.
Inhibition of Viral Entry and Uncoating
Moroxydine is thought to interfere with the initial steps of the viral life cycle: attachment to the host cell, entry, and the subsequent uncoating of the viral genome.[10] For enveloped viruses like influenza, this may involve the blockage of viral ion channels, which are crucial for the acidification of the virion interior and the release of the viral nucleoprotein into the cytoplasm.[10][11]
Inhibition of Viral RNA Synthesis
There is also evidence to suggest that Moroxydine can inhibit viral RNA synthesis.[3] This action is proposed to be mediated through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[12][13][14] By targeting RdRp, Moroxydine could prevent the synthesis of new viral RNA, thereby halting the production of new virions.[12][13][14]
Visualizations
Proposed Mechanism of Action of Moroxydine
Caption: Proposed dual mechanism of action for Moroxydine.
General Workflow of Early Moroxydine Clinical Trials
Caption: Generalized workflow of early Moroxydine clinical trials.
Conclusion
Moroxydine was a pioneering antiviral agent that showed considerable promise in early clinical evaluations against a variety of viral diseases. The available data from this era suggest a favorable safety profile and a notable efficacy in treating conditions like herpes zoster and pityriasis rosea. While the methodologies of these early studies may not meet the stringent standards of modern clinical research, they laid the groundwork for the concept of broad-spectrum antiviral therapy. The eventual obscurity of Moroxydine may be attributed to several factors, including the introduction of other medications and the evolving landscape of pharmaceutical development.[2][3] This retrospective analysis serves as a valuable case study for drug development professionals and researchers, highlighting the historical context of antiviral research and the journey of a once-promising therapeutic agent.
References
- 1. Moroxydine: the story of a mislaid antiviral. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. mdpi.com [mdpi.com]
- 5. Simon G. Sheppard. Moroxydine: The Story of a Mislaid Antiviral [heretical.com]
- 6. [Moroxidine, an antiviral used for the treatment of zona (herpes zoster)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)]. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Vol. 74 (1994): Supplement 183 | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 10. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. books.rsc.org [books.rsc.org]
- 12. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scivisionpub.com [scivisionpub.com]
- 14. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Moroxydine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride, also known as ABOB, is a synthetic biguanide (B1667054) derivative developed in the 1950s with reported broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2] It has been historically used for the treatment of influenza.[1][3] The primary mechanism of action is believed to be the inhibition of viral replication, potentially through the interference with viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase.[4] Additionally, some studies suggest it may also impede the early stages of viral entry and uncoating.[5] These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of Moroxydine hydrochloride.
Principle of Antiviral Assays
The in vitro antiviral activity of a compound is primarily assessed by its ability to inhibit viral replication in cultured cells. This is typically quantified by measuring the reduction in viral load or the protection of host cells from virus-induced death, known as the cytopathic effect (CPE). Key parameters determined from these assays are:
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.
-
SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.
Data Presentation
The following table summarizes the available quantitative data on the antiviral activity of this compound. It is important to note that while the compound has been reported to be active against a broad range of viruses, specific EC50 and CC50 values from peer-reviewed studies are limited, particularly for many common human viruses.
| Virus | Cell Line | Assay Type | Result | Reference |
| Grass Carp (B13450389) Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | Apoptosis Assay | ~50% reduction in apoptosis at 6.3 µg/mL | [6][7] |
| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | CPE Reduction Assay | Significant protective effect at 40 µg/mL | [8] |
| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | CPE Reduction Assay | TC50: 1246.0 µg/mL; Safe Concentration: 218.5 µg/mL | [8] |
| Grass Carp Reovirus (GCRV) | Grass Carp Ovary (GCO) | CPE Reduction Assay | TC50: 117.2 µg/mL; Safe Concentration: 140.9 µg/mL | [8] |
| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprini (EPC) | CPE Reduction Assay | TC50: 1486.3 µg/mL; Safe Concentration: 209.7 µg/mL | [8] |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | No significant antiviral activity reported in one study. | [9] |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | No significant antiviral activity reported in one study. | [9] |
Note: TC50 (50% toxic concentration) in the context of these studies on aquatic viruses refers to the concentration causing a cytopathic effect in 50% of the cells. The "Safe Concentration" is the concentration at which no significant cytotoxicity is observed.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound on the host cell line.
Materials:
-
Host cells (e.g., MDCK for influenza, Vero for herpesviruses)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by regression analysis of the dose-response curve.
Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect cells from virus-induced CPE.
Materials:
-
Host cells
-
Virus stock with a known titer
-
Cell culture medium with 2% FBS (low serum to reduce interference)
-
This compound
-
96-well cell culture plates
-
Staining solution (e.g., Crystal Violet)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.
-
Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the "virus control" wells show complete CPE.
-
Staining:
-
Fix the cells with a fixing solution.
-
Stain the cells with a staining solution.
-
Gently wash the plate with water and let it air dry.
-
-
Quantification: The amount of CPE can be visually scored or quantified by eluting the stain and measuring the absorbance.
-
Data Analysis: Calculate the percentage of protection for each concentration relative to the "virus control" and "cell control". The EC50 value is determined by regression analysis.
Antiviral Assay: Plaque Reduction Assay
This assay is used for viruses that form plaques (localized areas of cell death) and provides a more quantitative measure of viral inhibition.
Materials:
-
Host cells
-
Virus stock
-
Cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium with agarose (B213101) or methylcellulose)
-
Staining solution (e.g., Crystal Violet)
-
Fixing solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection and Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the compound dilutions for a set period (e.g., 1-2 hours).
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques.
-
-
Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Staining: Fix and stain the cells as described in the CPE assay.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the "virus control". The EC50 value is determined by regression analysis.
Visualizations
Signaling Pathway: Putative Mechanism of Action of this compound
Caption: Putative mechanism of action of this compound.
Experimental Workflow: In Vitro Antiviral Assay
Caption: General workflow for in vitro antiviral evaluation.
References
- 1. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Innovative Clinical Perspectives for CIK Cells in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monocytes as Endothelial Progenitor Cells (EPCs), Another Brick in the Wall to Disentangle Tumor Angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound inhibits grass carp reovirus replication and suppresses apoptosis in Ctenopharyngodon idella kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
Determining the Antiviral Efficacy of Moroxydine Hydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative with broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2] Initially developed in the 1950s for the treatment of influenza, its mechanism of action is understood to involve the inhibition of viral entry and replication.[3] Moroxydine hydrochloride interferes with the early stages of the viral life cycle, including attachment to host cells and subsequent uncoating, and has also been shown to inhibit viral RNA synthesis.[3] This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of this compound in cell culture, a critical parameter for evaluating its antiviral potency.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following table summarizes the available quantitative data on the antiviral activity and cytotoxicity of this compound in various cell culture models. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a key indicator of a compound's therapeutic window.
| Virus | Cell Line | Assay Method | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Grass Carp Reovirus (GCRV) | Grass Carp Ovary (GCO) | CPE Inhibition | >15.9 (protective effect) | >96 | N/A | [4] |
| Giant Salamander Iridovirus (GSIV) | Epithelioma Papulosum Cyprini (EPC) | CPE Inhibition | >15.9 (protective effect) | >96 | N/A | [4] |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | No significant activity observed | Not Reported | N/A | [5] |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction Assay | No significant activity observed | Not Reported | N/A | [5] |
Experimental Protocols
The following are detailed protocols for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound. These protocols can be adapted for various viruses and cell lines.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
This protocol outlines the procedure to determine the concentration of this compound that reduces the viability of host cells by 50%.
Materials:
-
Host cell line (e.g., MDCK for influenza, Vero for HSV, A549 for RSV)
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration could be 1000 µg/mL with 2-fold dilutions.
-
Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate.
-
Include a "cells only" control (untreated) and a "medium only" blank control.
-
-
Incubation:
-
Incubate the plate for a duration that matches the intended antiviral assay (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.
-
Protocol 2: Determination of 50% Effective Concentration (EC50) by Plaque Reduction Assay
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1.2% methylcellulose (B11928114) or Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Cell Preparation:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Dilution and Compound Treatment:
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a virus dilution that will yield 50-100 plaques per well.
-
Pre-incubate the virus dilution with equal volumes of the compound dilutions for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates until plaques are visible (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.
-
Visualizations
Mechanism of Action of this compound
Caption: Antiviral mechanism of this compound.
Experimental Workflow for EC50 Determination
Caption: Workflow for Plaque Reduction Assay.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Application Notes and Protocols: Determining the In Vitro Efficacy of Moroxydine Hydrochloride Against Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) class, historically developed in the 1950s.[1] It is recognized for its broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1] The primary mechanism of action is understood to be the inhibition of viral replication, specifically by interfering with viral RNA synthesis.[2] While moroxydine hydrochloride has been used in some regions for the treatment of influenza, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding its in vitro dosage and efficacy (e.g., EC50, CC50, and Selectivity Index) against influenza A virus.
These application notes provide detailed, generalized protocols for standard virological assays—the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay—that are fundamental for determining the in vitro antiviral activity of compounds like this compound against influenza A virus. Additionally, a framework for data presentation and visualization of the experimental workflow and the compound's mechanism of action are included to guide researchers in their investigations.
Data Presentation
Quantitative data from in vitro antiviral assays should be systematically organized to facilitate comparison and interpretation. The following table provides a template for summarizing key efficacy and toxicity parameters.
| Compound | Influenza A Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Moroxydine HCl | e.g., A/Puerto Rico/8/34 (H1N1) | MDCK | Data to be determined | Data to be determined | Data to be determined |
| Moroxydine HCl | e.g., A/Hong Kong/8/68 (H3N2) | MDCK | Data to be determined | Data to be determined | Data to be determined |
| Positive Control | e.g., A/Puerto Rico/8/34 (H1N1) | MDCK | Known Value | Known Value | Known Value |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): A ratio that measures the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Experimental Protocols
Protocol: Plaque Reduction Assay (PRA)
This assay is a gold standard for quantifying infectious virus particles and determining the ability of a compound to inhibit the production of infectious progeny virus.
a. Materials
-
Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates.[3]
-
Influenza A virus stock of a known titer (PFU/mL).
-
This compound stock solution of known concentration.
-
Infection Medium: Serum-free cell culture medium (e.g., DMEM) containing TPCK-treated trypsin (2 µg/mL).[2]
-
Overlay Medium: 2X cell culture medium mixed 1:1 with a solidifying agent (e.g., 1.6% agarose (B213101) or 2.4% Avicel).[3]
-
Fixative Solution: 4% formaldehyde (B43269) in PBS.[3]
-
Staining Solution: 1% crystal violet in 20% ethanol.[4]
-
Phosphate Buffered Saline (PBS).
b. Procedure
-
Cell Seeding: Seed MDCK cells in multi-well plates and incubate until they form a confluent monolayer.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Virus Dilution: Dilute the influenza A virus stock in infection medium to a concentration that will yield 50-100 plaques per well.[3]
-
Infection:
-
Wash the MDCK cell monolayers with PBS.
-
Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.[4]
-
-
Treatment:
-
Aspirate the virus inoculum from the wells.
-
Add the prepared serial dilutions of this compound (or control vehicle) to the respective wells.
-
-
Overlay Application:
-
Gently add the overlay medium to each well and allow it to solidify at room temperature.[3]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are clearly visible.[3]
-
Fixation and Staining:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
a. Materials
-
MDCK cells.
-
96-well cell culture plates.
-
Influenza A virus stock.
-
This compound stock solution.
-
Cell Culture Medium (e.g., DMEM with 10% FBS for cell growth, serum-free for assay).
-
Cell Viability Reagent (e.g., MTT, XTT, or a reagent for measuring ATP content).[5]
b. Procedure
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.[2]
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Dilute the influenza A virus to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cells.
-
Add the prepared compound dilutions to the wells.
-
Add the diluted virus to all wells except for the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).[6]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until CPE is clearly visible in the virus control wells.[6]
-
Assessment of Cell Viability:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for MTT/XTT assays) or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration, normalized to the cell control (100% viability) and virus control (0% protection).
-
Determine the EC50 value from the dose-response curve of percentage protection versus compound concentration.
-
Separately, perform a cytotoxicity assay (same protocol but without virus) to determine the CC50 value.
-
Visualizations
References
- 1. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Influenza A Virus Infection In Vitro by Peptides Designed In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Moroxydine Hydrochloride in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative developed in the 1950s with broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1][2] It has been investigated for its efficacy against influenza virus, herpes simplex virus (HSV), varicella-zoster virus, and others.[3][4] The primary mechanisms of its antiviral action are believed to be the inhibition of viral entry and uncoating, as well as the suppression of viral RNA synthesis.[5] This document provides detailed application notes and protocols for the use of Moroxydine hydrochloride in plaque reduction assays, a standard method for evaluating antiviral efficacy.
Data Presentation
The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in a plaque reduction assay. This value represents the concentration of the compound that reduces the number of viral plaques by 50% compared to an untreated control.
While specific EC₅₀ or IC₅₀ values for this compound from plaque reduction assays are not consistently reported across the publicly available literature, its antiviral effect has been described qualitatively or semi-quantitatively. For instance, some studies have noted a reduction in viral antigens or cytopathic effects at certain concentrations. One study investigating analogues of this compound reported that the parent compound itself showed no significant antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2) in a plaque assay.[6] In contrast, other research has documented protective effects against Grass Carp (B13450389) Reovirus (GCRV) and Giant Salamander Iridovirus (GSIV) in vitro, where a concentration of 15.9 µg/mL showed over 50% protective effects against GCRV.[7] Another study on Potato Virus Y (PVY) reported curative and protective activities of 36.7% and 31.4%, respectively.[8]
For comparative purposes, the table below summarizes the available data on the antiviral activity of this compound. Researchers should determine the EC₅₀/IC₅₀ for their specific virus and cell system.
| Virus | Cell Line | Assay Type | Endpoint | Result |
| Herpes Simplex Virus 1 & 2 | Vero | Plaque Reduction | Plaque number | No significant activity reported[6] |
| Grass Carp Reovirus (GCRV) | GCO | Cytopathic Effect | Protective effect | >50% protection at 15.9 µg/mL[7] |
| Potato Virus Y (PVY) | N/A | In vivo (plant) | Curative/Protective Activity | 36.7% curative, 31.4% protective[8] |
Experimental Protocols
General Plaque Reduction Assay Protocol
This protocol provides a generalized procedure for assessing the antiviral activity of this compound. It is essential to optimize parameters such as cell type, virus inoculum, and incubation times for the specific virus under investigation.
Materials:
-
This compound (powder)
-
Sterile, purified water or DMSO for stock solution preparation
-
Susceptible host cells (e.g., MDCK for influenza, Vero for HSV)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock of known titer (PFU/mL)
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
Sterile multi-well plates (e.g., 6-well or 12-well)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, prepare a series of dilutions of this compound in a serum-free cell culture medium. The concentration range should be chosen based on preliminary cytotoxicity assays and expected efficacy. A two-fold or ten-fold dilution series is common.
-
-
Virus Infection:
-
Wash the confluent cell monolayer with PBS.
-
Prepare a virus dilution in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Mix equal volumes of the virus dilution and each this compound dilution. Also, prepare a virus control (virus mixed with medium only) and a cell control (medium only).
-
Incubate the virus-drug mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the PBS from the cell monolayers and add the virus-drug mixtures to the respective wells.
-
Incubate for 1 hour at 37°C with 5% CO₂ to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum from the wells.
-
Gently add 2 mL of the overlay medium containing the corresponding concentrations of this compound to each well. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubate the plates at 37°C with 5% CO₂ for a period suitable for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding a suitable fixative (e.g., 10% formalin) for at least 30 minutes.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug).
-
The EC₅₀ or IC₅₀ value can be determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve using appropriate software.
-
Visualization of Mechanisms and Workflows
Proposed Mechanism of Action of this compound```dot
Caption: Workflow of a typical plaque reduction assay.
References
- 1. | BioWorld [bioworld.com]
- 2. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]
Moroxydine Hydrochloride: Application Notes and Protocols for Viral Infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative with a history of use as an antiviral agent.[1] Originally developed in the 1950s for the treatment of influenza, it has been reported to exhibit activity against a broad spectrum of both DNA and RNA viruses.[1] This document provides a summary of the available data on moroxydine hydrochloride from animal model studies, with a focus on its mechanism of action, pharmacokinetic profile, and antiviral efficacy. It should be noted that while there is historical and recent research on this compound, detailed contemporary studies in mammalian models for many common viral infections are not extensively available in publicly accessible literature. The majority of recent detailed in vivo research originates from studies in aquatic animals.
Mechanism of Action
The precise molecular mechanism of this compound's antiviral activity is not fully elucidated but is believed to be multifaceted. The primary proposed mechanisms include:
-
Inhibition of Viral Replication: this compound is thought to interfere with viral replication.[2][3] One of the key targets is believed to be the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of many RNA viruses.[2] By inhibiting this enzyme, the synthesis of new viral RNA is halted, thereby preventing the production of new virions.[2]
-
Interference with Viral Entry and Uncoating: Some reports suggest that this compound may also inhibit the early stages of viral infection, such as the attachment of the virus to the host cell and the subsequent uncoating process, which is necessary to release the viral genome into the cytoplasm.[3][4]
-
Immunomodulatory Effects: There is evidence to suggest that this compound may possess immunomodulatory properties.[2] It may enhance the host's innate immune response to viral infections, potentially through the stimulation of antiviral cytokine production or the modulation of immune cell activity.[2]
Pharmacokinetic Data in an Aquatic Animal Model
| Parameter | Value (at 15°C) | Value (at 25°C) |
| Absorption Half-Life (t1/2ka) | 4.29 h | 3.02 h |
| Elimination Half-Life (t1/2ke) | 15.87 h | 4.22 h |
| Time to Max. Concentration (Tmax) | 10.35 h | 4.03 h |
| Max. Plasma Concentration (Cmax) | 2.98 µg/mL | 3.12 µg/mL |
| Apparent Volume of Distribution (Vd/F) | 4.55 L/kg | 2.89 L/kg |
| Total Body Clearance (CLb/F) | 0.25 L/(h·kg) | 0.49 L/(h·kg) |
| Area Under the Curve (AUC) | 75.89 µg·h/mL | 42.33 µg·h/mL |
Data from a study in gibel carp (B13450389) following oral administration.
Antiviral Efficacy in an Aquatic Animal Model
A study investigating the in vivo efficacy of this compound against Grass Carp Reovirus (GCRV) in grass carp demonstrated a significant reduction in viral replication.
| Treatment Group | Viral Load (copies/µg RNA) in Kidney | Viral Load (copies/µg RNA) in Spleen |
| Control (GCRV-infected) | ~6.0 x 10^7 | ~4.5 x 10^7 |
| Moroxydine HCl (GCRV-infected) | ~1.5 x 10^7 | ~1.0 x 10^7 |
Data is approximated from graphical representations in the cited literature and illustrates the trend of viral load reduction.
Experimental Protocols
Due to the scarcity of detailed protocols for this compound in mammalian models, a representative in vitro protocol for assessing antiviral activity and an in vivo protocol from an aquatic model are provided.
In Vitro Antiviral Assay: Plaque Reduction Assay
This protocol is a standard method for evaluating the ability of a compound to inhibit the replication of a virus.
-
Cell Culture: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus) at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different dilutions of this compound to the wells.
-
Overlay: Add an overlay medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound). The 50% inhibitory concentration (IC50) can be determined by regression analysis.
In Vivo Antiviral Efficacy in a Grass Carp Model for GCRV
This protocol is adapted from studies on the antiviral effects of this compound in an aquatic model.
-
Animal Acclimation: Acclimate healthy grass carp (e.g., 50 ± 5 g) in tanks with aerated, dechlorinated water at a controlled temperature (e.g., 25°C) for at least one week prior to the experiment.
-
Virus Challenge: Divide the fish into control and treatment groups. Intraperitoneally inject the fish with a pre-titrated dose of GCRV. A mock-infected control group should be injected with sterile cell culture medium.
-
Drug Administration: At a specified time post-infection (e.g., 24 hours), administer this compound to the treatment group. This can be done via intraperitoneal injection or oral gavage at a predetermined dose (e.g., 10 mg/kg body weight). The control group should receive a vehicle control.
-
Sample Collection: At various time points post-treatment (e.g., 1, 3, 5, and 7 days), euthanize a subset of fish from each group. Aseptically collect tissues of interest, such as the kidney, spleen, and liver.
-
Viral Load Quantification: Extract total RNA from the collected tissues. Use quantitative real-time PCR (qRT-PCR) with primers and a probe specific for a GCRV target gene to determine the viral copy number. Normalize the viral load to a host housekeeping gene.
-
Data Analysis: Compare the viral loads in the tissues of the this compound-treated group to the infected control group at each time point to determine the antiviral efficacy.
Historical Context and Considerations
This compound was used in some European countries for various viral infections from the 1960s to the 1980s.[1] Historical reports suggest its use against influenza, herpes simplex, and varicella-zoster viruses.[1][5] However, it is important to note that a recent study investigating analogues of moroxydine for anti-herpes simplex virus (HSV) activity reported that this compound itself did not show significant activity against HSV-1 and HSV-2 in their in vitro assays.[6] This discrepancy highlights the need for further modern, well-controlled studies to validate the antiviral spectrum and efficacy of this compound.
Conclusion
This compound is an antiviral compound with a proposed mechanism involving the inhibition of viral replication and potential immunomodulatory effects. While detailed data from contemporary mammalian animal models are limited, studies in aquatic models have demonstrated its pharmacokinetic profile and in vivo efficacy against certain viruses. The provided protocols offer a framework for the in vitro and in vivo evaluation of this compound's antiviral properties. Further research is warranted to fully elucidate its mechanism of action and to establish its efficacy and safety in mammalian models of viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Moroxydine Hydrochloride: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine hydrochloride is a synthetic biguanide (B1667054) derivative with a history of use as an antiviral agent.[1][2] It exhibits broad-spectrum activity against both DNA and RNA viruses, making it a compound of interest for antiviral research and development.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound primarily exerts its antiviral effects through a multi-faceted approach:
-
Inhibition of Viral Entry and Uncoating: It is understood to interfere with the initial stages of the viral life cycle, preventing the virus from successfully entering host cells and releasing its genetic material.[5][6]
-
Inhibition of Viral RNA Synthesis: this compound has been shown to impede the replication of viral RNA, a critical step for the propagation of many viruses.[7]
-
Modulation of Apoptosis: The compound has been observed to influence programmed cell death pathways within host cells. Specifically, it can inhibit the activity of caspase-3 and the pro-apoptotic protein Bax, while also down-regulating the anti-apoptotic protein Bcl-2.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for this compound's antiviral activity and cytotoxicity. It is important to note that much of the publicly available data comes from studies in aquatic species. Researchers should determine the efficacy and cytotoxicity in their specific experimental systems.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | CPE | TC50 (50% Tissue Culture Infectious Dose) | 1246.0 | [8] |
| Grass Carp Reovirus (GCRV) | Grass Carp Ovary (GCO) | CPE | TC50 (50% Tissue Culture Infectious Dose) | 117.2 | [8] |
| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprinid (EPC) | CPE | TC50 (50% Tissue Culture Infectious Dose) | 1486.3 | [8] |
| Herpes Simplex Virus 1 (HSV-1) | Not Specified | Plaque Reduction | IC50 (50% Inhibitory Concentration) | 16.7 µM | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Ctenopharyngodon idella kidney (CIK) | CPE | SC (Safe Concentration) | 218.5 | [8] |
| Grass Carp Ovary (GCO) | CPE | SC (Safe Concentration) | 140.9 | [8] |
| Epithelioma papulosum cyprinid (EPC) | CPE | SC (Safe Concentration) | 209.7 | [8] |
Experimental Protocols
Formulation of this compound for In Vitro Use
1. Stock Solution Preparation:
-
For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in sterile DMSO or sterile water.[8][9] Use sonication if necessary to aid dissolution.[7]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.[9] Avoid repeated freeze-thaw cycles.
2. Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentrations using a complete cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.[10][11][12][13]
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound.
-
Include a vehicle control (medium with the same solvent concentration used for the drug) and a blank (medium only).
-
Incubate the plate for a period that mirrors the planned antiviral assay (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Antiviral Assay Protocols
This assay is suitable for viruses that cause visible damage to the host cells.[14][15]
Materials:
-
Susceptible host cell line
-
Virus stock with a known titer
-
This compound working solutions
-
Complete cell culture medium
-
96-well cell culture plates
-
Crystal violet solution (e.g., 0.5% in 20% methanol)
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a dilution of the virus that will cause a complete cytopathic effect in the virus control wells within 48-72 hours.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator until CPE is fully developed in the virus control wells.
-
-
Visualization and Quantification:
-
Remove the medium and stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Visually assess the inhibition of CPE under a microscope. The concentration of the compound that inhibits 50% of the CPE is the 50% inhibitory concentration (IC50).
-
This is a quantitative assay for viruses that form plaques.[1][16]
Materials:
-
Susceptible host cell line in 6-well or 12-well plates
-
Virus stock
-
This compound working solutions
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet solution
Procedure:
-
Cell Seeding:
-
Seed cells in plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum.
-
-
Overlay and Incubation:
-
Wash the cells with PBS and overlay with the semi-solid medium containing the respective concentrations of this compound.
-
Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Visualization of Pathways and Workflows
Experimental Workflow for Antiviral and Cytotoxicity Testing
Caption: Workflow for evaluating this compound.
Postulated Mechanism of Action: Modulation of Apoptosis
Caption: Moroxydine HCl's role in the apoptosis pathway.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. pblassaysci.com [pblassaysci.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Moroxydine Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Moroxydine (B1676750) hydrochloride stock solutions in antiviral research. Moroxydine hydrochloride is a broad-spectrum antiviral agent belonging to the heterocyclic biguanidine (B15175387) class of synthetic compounds.[1][2][3] It has demonstrated efficacy against a range of DNA and RNA viruses, making it a valuable tool in virology research and antiviral drug development.[4][5][6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Synonyms | ABOB hydrochloride, Flumidin | [2][3][7] |
| CAS Number | 3160-91-6 | [2][7][8] |
| Molecular Formula | C₆H₁₃N₅O・HCl | [2][7][8] |
| Molecular Weight | 207.66 g/mol | [2][3][8] |
| Appearance | Solid powder | [6] |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in water and Dimethyl Sulfoxide (DMSO), but insoluble in ethanol.[2][9]
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | 42 mg/mL | 202.25 | |
| DMSO | 42 mg/mL | 202.25 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication may be required.[3] |
| Ethanol | Insoluble | - | |
| PBS (pH 7.2) | 10 mg/mL | 48.16 |
Stability and Storage
Proper storage of both the powdered form and stock solutions of this compound is crucial to maintain its antiviral activity.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | [2][3] |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][5] |
| Stock Solution in Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its antiviral effects through multiple mechanisms. It is understood to interfere with the early stages of viral replication, including viral entry and uncoating.[10][11] Additionally, it has been shown to inhibit viral RNA synthesis, further impeding viral proliferation.[1][10]
Recent studies have also elucidated its role in modulating host cell signaling pathways in response to viral infection. For instance, this compound has been observed to inhibit virus-induced apoptosis by decreasing the activity of caspase-3 and modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[5] Furthermore, it can attenuate the virus-induced upregulation of key immune response genes such as Interleukin-1 beta (IL-1β), Interferon-alpha (IFN-α), and Tumor Necrosis Factor-alpha (TNF-α).[12]
Figure 1. Signaling pathway of this compound's antiviral action.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Figure 2. Workflow for preparing a this compound stock solution.
Materials:
-
This compound powder (MW: 207.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 207.66 g/mol = 2.077 mg
-
Weighing: Accurately weigh 2.077 mg of this compound powder using an analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[2][3]
In Vitro Antiviral Activity Assay: Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a common method to evaluate the antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in cell culture.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells, CIK cells)[5][13]
-
Virus stock with a known titer
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in serum-free medium to achieve the desired final concentrations for the assay.
-
Infection and Treatment:
-
After 24 hours, remove the culture medium from the cells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Simultaneously, add the different concentrations of this compound to the infected wells.
-
Include appropriate controls:
-
Cell Control: Cells with medium only (no virus, no drug).
-
Virus Control: Cells with virus and medium (no drug).
-
Drug Cytotoxicity Control: Cells with the highest concentration of the drug (no virus).
-
-
-
Incubation: Incubate the plate at the optimal temperature and CO₂ conditions for viral replication (typically 37°C, 5% CO₂).
-
CPE Observation and Quantification:
-
Monitor the cells daily for the appearance of CPE under a microscope.
-
At the end of the incubation period (e.g., 72 hours), quantify cell viability using a suitable assay (e.g., MTT assay).[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits 50% of the viral CPE.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the drug cytotoxicity control wells.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety and efficacy profile.
-
Figure 3. Workflow for a CPE inhibition assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C6H14ClN5O | CID 76621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Moroxydine Hydrochloride
Introduction
Moroxydine (B1676750) hydrochloride is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) series.[1][2] Originally developed in the 1950s for the treatment of influenza, it has demonstrated potential applications against a variety of RNA and DNA viruses.[3] Accurate and reliable quantification of Moroxydine hydrochloride is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis in various matrices. This document provides detailed application notes and protocols for several analytical methods used for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. It utilizes a mixed-mode stationary phase column for retention and separation.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 0.5 mg/mL in a suitable solvent.
-
Further dilutions can be made as required for calibration standards.
-
-
Chromatographic Conditions:
-
Instrument: Alltesta™ Gradient Automated Analyzer or equivalent HPLC system.[4]
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.[4]
-
Mobile Phase: Acetonitrile (MeCN) and water (H₂O) in a 75:25 ratio.[4]
-
Buffer: Ammonium formate (B1220265) (AmFm) at a concentration of 30 mM, with the pH adjusted to 3.0.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 2 µL.[4]
-
Detection: UV absorbance at 240 nm.[4]
-
Quantitative Data
| Parameter | Value | Reference |
| Linearity | Not specified | |
| Limit of Detection (LOD) | 8 ppb | [4] |
| Limit of Quantification (LOQ) | Not specified | |
| Recovery | Not specified |
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific, making it ideal for determining trace residues of this compound in complex matrices such as plant-based foods.
Experimental Protocol
-
Sample Preparation (Matrix-Specific):
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: An ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Separation: The method is developed to separate this compound from matrix interferences.
-
Detection: Tandem mass spectrometry is used for detection and quantification.[5]
-
Quantitative Data
| Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| Tea | ≥ 0.99 | 0.03 mg/kg | 0.1 mg/kg | 71 - 108 | [5] |
| Other Plant-Based Foods | ≥ 0.99 | 0.015 mg/kg | 0.05 mg/kg | 71 - 108 | [5] |
Workflow Diagram
Caption: Workflow for this compound residue analysis by UPLC-MS/MS.
Single Sweep Oscillopolarography
This electrochemical method provides a rapid and sensitive approach for the quantification of this compound.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the sample containing this compound in a HCOOH-NaOH buffer solution with a pH of 3.8.[6]
-
-
Instrumental Conditions:
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 1.10 µg/mL | [6] |
| Limit of Detection (LOD) | 0.025 µg/mL | [6] |
| Limit of Quantification (LOQ) | Not specified | |
| Recovery | Not specified |
Workflow Diagram
Caption: Workflow for this compound analysis by oscillopolarography.
Method Validation Considerations
The validation of analytical methods is essential to ensure their suitability for the intended purpose. Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. HPLC Method for Analysis of Moroxydine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Quantification of water-soluble this compound residue using UPLC-MS/MS: Development and validation in 22 different complex plant-based food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Moroxydin Hydrochloride by Single Sweep Oscillop...: Ingenta Connect [ingentaconnect.com]
- 7. ema.europa.eu [ema.europa.eu]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Moroxydine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) is an antiviral agent belonging to the biguanide (B1667054) class of compounds, recognized for its activity against various viruses.[1][2] Accurate and reliable quantification of Moroxydine in pharmaceutical formulations, biological matrices, and food products is crucial for quality control, pharmacokinetic studies, and residue monitoring. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of Moroxydine. This application note provides a detailed protocol for the determination of Moroxydine using HPLC with UV detection, along with methods for sample preparation and validation parameters.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Moroxydine.
Caption: General workflow for Moroxydine analysis by HPLC.
HPLC Method Protocol
This protocol is based on an established method for the analysis of Moroxydine using a mixed-mode stationary phase column.[2]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase | Acetonitrile (B52724)/Water (75/25%) with 30 mM Ammonium (B1175870) Formate (B1220265), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 2 µL |
| Analysis Mode | Isocratic |
3. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a 30 mM ammonium formate buffer and adjust the pH to 3.0. Mix with acetonitrile and water in the specified ratio.
-
Standard Stock Solution: Accurately weigh and dissolve Moroxydine standard in a suitable solvent (e.g., mobile phase) to obtain a stock solution of known concentration (e.g., 0.5 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
The sample preparation method should be optimized based on the matrix.
For Pharmaceutical Formulations:
-
Accurately weigh and crush tablets or take an appropriate volume of liquid formulation.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
For Biological Matrices (e.g., Pig and Chicken Samples): [3]
-
Extraction: Homogenize the tissue sample and extract with an appropriate solvent.
-
Purification: Utilize solid-phase extraction (SPE) for cleanup. A strong cation exchange (SCX) SPE column has been shown to provide good recovery.[3]
-
Elute the analyte from the SPE column.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
For Plant-Based Food Samples: [4]
-
High-Water-Content Samples: Extraction with trifluoroacetic acid solutions.
-
Low-Water, High-Oil-Content Samples: Extraction with formic acid solutions, with pH adjustment to 8.5 ± 0.1.
Quantitative Data Summary
The following table summarizes the validation parameters from different studies for the analysis of Moroxydine.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | HPLC-UV | - | 8 ppb | [2] |
| Limit of Detection (LOD) | UPLC-MS/MS | Pig and Chicken Samples | 0.3 µg/kg | [3] |
| Limit of Detection (LOD) | UPLC-MS/MS | Tea | 0.03 mg/kg | [4] |
| Limit of Detection (LOD) | UPLC-MS/MS | Other Plant-Based Foods | 0.015 mg/kg | [4] |
| Limit of Quantitation (LOQ) | UPLC-MS/MS | Pig and Chicken Samples | 1.0 µg/kg | [3] |
| Limit of Quantitation (LOQ) | UPLC-MS/MS | Tea | 0.1 mg/kg | [4] |
| Limit of Quantitation (LOQ) | UPLC-MS/MS | Other Plant-Based Foods | 0.05 mg/kg | [4] |
| Linearity (R²) | UPLC-MS/MS | Pig and Chicken Samples | ≥ 0.99 (1.0 - 20.0 µg/kg) | [3] |
| Linearity (R²) | UPLC-MS/MS | Plant-Based Foods | ≥ 0.99 | [4] |
| Recovery | UPLC-MS/MS | Pig and Chicken Samples | 61.5% - 105.4% | [3] |
| Recovery | UPLC-MS/MS | Plant-Based Foods | 71% - 108% | [4] |
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines.[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[5] This includes repeatability (intra-assay precision) and intermediate precision.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of Moroxydine. The protocol, including sample preparation and chromatographic conditions, can be adapted for various applications, from quality control of pharmaceuticals to residue analysis in complex matrices. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Moroxydine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification of water-soluble moroxydine hydrochloride residue using UPLC-MS/MS: Development and validation in 22 different complex plant-based food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Moroxydine Hydrochloride Solubility: A Technical Support Center
For researchers, scientists, and drug development professionals, understanding the solubility of Moroxydine Hydrochloride is critical for successful experimentation and formulation. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white crystalline powder.[1] Its solubility is highly dependent on the solvent's polarity and the temperature. It exhibits the highest solubility in water and polar protic solvents like methanol (B129727) and ethanol.[1][2] Conversely, its solubility is significantly lower in non-polar and some polar aprotic solvents such as acetonitrile, ethyl acetate, and acetone.[1][2]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in various solvents, including water and alcohol-based systems, increases with a rise in temperature.[1][2] This positive correlation has been observed in studies conducted across a temperature range of 283.15 K to 323.15 K (10°C to 50°C).[1][2]
Q3: Are there established solvent systems for in vivo studies?
A3: Yes, for in vivo formulations, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. In this system, a concentration of 2 mg/mL can be achieved, though sonication is recommended to aid dissolution.[3]
Q4: What is the solubility of this compound in common laboratory solvents?
A4: The solubility in frequently used solvents is summarized in the table below. Please note that these values can be influenced by factors such as temperature and the purity of both the solute and the solvent.
Quantitative Solubility Data
The following tables provide a summary of the solubility of this compound in various solvents.
Table 1: Solubility in Common Organic Solvents and Aqueous Solutions
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[3] | 240.78 mM[3] | Sonication is recommended.[3] |
| Water | - | 202.3 mM[3] | Sonication is recommended.[3] |
| DMF | 10 mg/mL[4] | - | - |
| Ethanol | 0.33 mg/mL[4] | - | - |
| PBS (pH 7.2) | 10 mg/mL[4] | - | - |
Table 2: Order of Solubility in a Range of Pure Solvents
The solubility of this compound in 12 different pure solvents has been ranked as follows, from highest to lowest solubility.[1][2][5]
Water > Methanol > Ethanol > 1-Propanol > 1-Butanol > 2-Methyl-1-propanol > 2-Propanol > 1-Pentanol > 2-Butanol > Acetonitrile ≈ Ethyl Acetate ≈ Acetone
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound in an aqueous buffer for cell-based assays.
-
Question: I am trying to prepare a stock solution of this compound in PBS (pH 7.2) for a cell culture experiment, but it is not dissolving completely. What can I do?
-
Answer:
-
Increase Temperature: Gently warm the solution to 37°C, as this compound's solubility increases with temperature.[2]
-
Sonication: Use a sonicator to aid in the dissolution process. This is a recommended method for aqueous and DMSO solutions.[3]
-
pH Adjustment: While its solubility in PBS pH 7.2 is reported to be 10 mg/mL, slight adjustments in pH can influence the solubility of hydrochloride salts.[4] However, ensure the final pH is compatible with your cell line.
-
Co-solvent Approach: If permissible for your experimental setup, consider preparing a high-concentration stock in DMSO (up to 50 mg/mL) and then diluting it to the final concentration in your aqueous buffer.[3] Be mindful of the final DMSO concentration in your cell culture medium, as it can be toxic to cells at higher levels.
-
Issue 2: Precipitation of this compound observed when preparing a formulation for animal studies.
-
Question: I am using a standard formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, but I am observing precipitation. How can I resolve this?
-
Answer:
-
Sequential Addition of Solvents: Ensure that the solvents are added sequentially. It is crucial to dissolve the compound as much as possible in one solvent before adding the next.[3]
-
Heating and Sonication: Gently heating and sonicating the mixture can help in achieving a clear solution.[3]
-
Fresh Solvents: Ensure that the DMSO used is fresh, as moisture-absorbing DMSO can reduce the solubility of compounds.[6]
-
Solubility Limit: The reported solubility in this specific formulation is 2 mg/mL.[3] If your target concentration is higher, you may be exceeding the solubility limit. Consider if a lower concentration is feasible for your study.
-
Experimental Protocols
Protocol: Determination of this compound Solubility by the Gravimetric Method
This protocol is based on the methodology used to determine the solubility of this compound in various solvents.[1][2]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Isothermal shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in an isothermal shaker or on a magnetic stirrer set to the desired temperature (e.g., 298.15 K or 25°C).
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure a saturated solution is formed.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Weigh the collected supernatant.
-
Evaporate the solvent from the supernatant in a pre-weighed container using a drying oven at a suitable temperature until a constant weight of the dried residue (dissolved this compound) is achieved.
-
Weigh the dried residue.
-
Calculate the solubility in mg/mL or as a mole fraction.
Visualizations
References
Technical Support Center: Enhancing Moroxydine Hydrochloride Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the aqueous solubility of Moroxydine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is known to be soluble in water.[1] Its solubility is influenced by temperature, with higher temperatures generally leading to increased solubility. One study determined the mole fraction solubility of this compound in water at various temperatures, which can be converted to g/100g of solvent for practical use.[2] Another source indicates a solubility of ≥ 100 mg/mL in water.
Q2: I'm observing precipitation when preparing an aqueous solution of this compound. What could be the cause?
Precipitation can occur for several reasons:
-
Concentration Exceeds Solubility Limit: You may be attempting to dissolve the compound at a concentration higher than its solubility at the current temperature.
-
Common Ion Effect: If your aqueous solution contains other chloride salts, it could potentially decrease the solubility of this compound due to the common ion effect.
-
Temperature: A decrease in temperature during storage or use can lead to precipitation if the solution is near its saturation point.
Q3: Can I use organic solvents to prepare stock solutions of this compound?
Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of 50 mg/mL.[3] It is also soluble in methanol (B129727) and ethanol, though less so than in water.[2] When preparing stock solutions in organic solvents for use in aqueous experimental systems, it is crucial to consider the final concentration of the organic solvent to avoid any unintended effects on your experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution | Concentration is too high. | - Increase the volume of the solvent.- Gently heat the solution while stirring.[4] |
| Insufficient mixing. | - Use a magnetic stirrer or vortex mixer to ensure thorough mixing. | |
| Precipitation Upon Standing | Solution is supersaturated. | - Prepare a fresh solution at a slightly lower concentration.- Store the solution at a constant temperature. |
| pH shift. | - Buffer the aqueous solution to maintain a stable pH. | |
| Cloudy or Hazy Solution | Presence of insoluble impurities. | - Filter the solution through a 0.22 µm or 0.45 µm syringe filter. |
| Aggregation of the compound. | - Consider the use of surfactants or other stabilizing agents. |
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Temperature (K) | Mole Fraction (x₁) | Solubility ( g/100g of Water) |
| 10 | 283.15 | 0.0458 | 5.63 |
| 15 | 288.15 | 0.0512 | 6.32 |
| 20 | 293.15 | 0.0571 | 7.07 |
| 25 | 298.15 | 0.0635 | 7.89 |
| 30 | 303.15 | 0.0705 | 8.79 |
| 35 | 308.15 | 0.0781 | 9.77 |
| 40 | 313.15 | 0.0862 | 10.83 |
| 45 | 318.15 | 0.0950 | 11.99 |
| 50 | 323.15 | 0.1045 | 13.28 |
Data adapted from a study by An et al. (2020). The mole fraction has been converted to g/100g of water for practical application.
Table 2: Solubility of this compound in a Binary Solvent System (Water + 2-Propanol) at 298.15 K (25°C)
| Mole Fraction of Water (x₁) | Mole Fraction of 2-Propanol (x₂) | Mole Fraction Solubility of Moroxydine HCl (x₃) |
| 1.0000 | 0.0000 | 0.0635 |
| 0.8983 | 0.1017 | 0.0468 |
| 0.8011 | 0.1989 | 0.0343 |
| 0.7027 | 0.2973 | 0.0249 |
| 0.6025 | 0.3975 | 0.0179 |
| 0.5011 | 0.4989 | 0.0127 |
| 0.3989 | 0.6011 | 0.0088 |
| 0.2952 | 0.7048 | 0.0060 |
| 0.1948 | 0.8052 | 0.0039 |
| 0.0982 | 0.9018 | 0.0022 |
| 0.0000 | 1.0000 | 0.0011 |
Data adapted from a study by An et al. (2020).
Experimental Protocols for Enhancing Aqueous Solubility
Here are detailed methodologies for common techniques to enhance the aqueous solubility of this compound.
pH Adjustment
Adjusting the pH of the aqueous solution can significantly alter the solubility of ionizable compounds. For a basic compound like Moroxydine, decreasing the pH (making it more acidic) is expected to increase its solubility.
Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or deionized)
-
A selection of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., pH 4, 5, 6, 7, 7.4)
-
pH meter
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Protocol:
-
Prepare a series of aqueous buffer solutions at the desired pH values.
-
Accurately weigh a specific amount of this compound powder.
-
Add the powder to a known volume of each buffer solution to create a suspension with an excess of the solid.
-
Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis).
-
Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a compound by reducing the polarity of the aqueous medium.
Objective: To enhance the solubility of this compound using co-solvents.
Materials:
-
This compound powder
-
Purified water
-
Co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Ethanol.
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Protocol:
-
Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Stir the mixtures at a constant temperature until equilibrium is reached.
-
Filter the saturated solutions to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate.
References
Technical Support Center: Assessing Moroxydine Hydrochloride Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of moroxydine (B1676750) hydrochloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of moroxydine hydrochloride?
A1: There is limited publicly available data on the direct cytotoxicity of this compound across a wide range of cell lines, especially human cell lines. Much of the existing research focuses on its antiviral properties. However, studies on the Ctenopharyngodon idella kidney (CIK) cell line, a fish cell line, provide some guidance:
-
Protective Concentration: In virus-infected CIK cells, this compound has shown a protective effect, blocking cytopathic effects and cell death at concentrations of 40 µg/mL.[1]
-
Anti-apoptotic Concentration: A concentration of 6.3 µg/mL was sufficient to prevent approximately 50% of apoptosis in GCRV-infected CIK cells.[2]
-
Safety Margin: For CIK cells, the safe concentration of this compound was found to be threefold higher than its effective antiviral concentration, suggesting a reasonable therapeutic window in this cell line.[2]
It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line of interest.
Q2: How does this compound affect the cell cycle?
A2: Limited information is available on the specific effects of this compound on the cell cycle. One study in virus-infected CIK cells indicated that this compound blocked changes in the cell cycle that were induced by the virus.[1] However, the specific phase of the cell cycle affected was not detailed. To investigate this in your cell line, a cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) is recommended.
Q3: Does this compound induce apoptosis?
A3: this compound has been shown to have anti-apoptotic effects in virus-infected CIK cells. Specifically, it has been observed to:
-
Inhibit caspase activity.[2]
-
Prevent the down-regulation of the anti-apoptotic protein Bcl-2.[2]
-
Prevent the mitochondrial translocation of the pro-apoptotic protein Bax.[2]
This suggests that in this context, this compound interferes with the intrinsic apoptosis pathway. Whether it induces apoptosis in other (e.g., cancer) cell lines at higher concentrations is not well-documented and would require experimental validation.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Optimize and standardize the cell number per well for your specific cell line and plate format.
-
-
Possible Cause: Edge effects on multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
-
Issue 2: No Apparent Cytotoxicity Observed
-
Possible Cause: Insufficient concentration range.
-
Solution: Broaden the concentration range of this compound tested. It is possible that the cytotoxic concentrations are higher than initially anticipated. A logarithmic dilution series is often a good starting point.
-
-
Possible Cause: Short incubation time.
-
Solution: Extend the incubation period. Cytotoxic effects can be time-dependent. Consider time points such as 24, 48, and 72 hours.
-
-
Possible Cause: Cell line resistance.
-
Solution: The specific cell line you are using may be inherently resistant to this compound. It is advisable to include a positive control (a compound with known cytotoxicity to your cell line) to validate the assay.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
-
Possible Cause: Different mechanisms of cell death being measured.
-
Solution: Understand the principles of the assays you are using. The MTT assay measures metabolic activity, which may decrease in apoptotic or senescent cells without immediate loss of membrane integrity. The LDH assay measures the release of lactate (B86563) dehydrogenase, which indicates a loss of membrane integrity characteristic of necrosis or late apoptosis. Comparing results from multiple assays can provide a more complete picture of the cytotoxic mechanism.
-
Quantitative Data Summary
Currently, there is a lack of comprehensive quantitative data (e.g., IC50 values) for the cytotoxicity of this compound across a variety of cell lines. The available data is primarily from studies on CIK cells in the context of viral infections.
| Cell Line | Compound | Concentration | Effect | Reference |
| CIK | This compound | 40 µg/mL | Protective effect in virus-infected cells | [1] |
| CIK | This compound | 6.3 µg/mL | Prevents ~50% of virus-induced apoptosis | [2] |
Detailed Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add the this compound dilutions to the respective wells. Include untreated and vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound for the desired time.
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Harvest the cells, including any floating cells from the supernatant.
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Wash the cells with cold PBS.
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Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting workflow for common cytotoxicity assay issues.
References
Technical Support Center: Minimizing Off-Target Effects of Moroxydine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Moroxydine (B1676750) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Moroxydine hydrochloride?
This compound is a broad-spectrum antiviral agent that primarily inhibits viral replication.[1][2] Its mechanism involves interfering with the early stages of the viral life cycle, including viral entry and uncoating.[1] Additionally, it has been shown to inhibit viral RNA synthesis.[1] It is effective against a range of both DNA and RNA viruses.[3][4]
Q2: What are the known or potential off-target effects of this compound?
While specific off-target protein interactions are not extensively documented in publicly available literature, experimental evidence suggests that this compound can modulate the host's innate immune response.[5] This includes the downregulation of virus-induced overexpression of key immune signaling molecules such as MyD88, Mx1, IL-1β, IL-8, IFN-α, and TNF-α.[5] As a biguanide (B1667054) derivative, it may also have effects on cellular metabolism, similar to other compounds in its class, though this requires specific investigation.[6]
Q3: How can I proactively minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration that yields the desired antiviral effect.[7][8][9]
-
Ensure compound purity: Use highly purified this compound to avoid confounding results from impurities.
-
Use appropriate controls: Always include vehicle-only controls and, if possible, a structurally related but inactive compound.
-
Validate findings with orthogonal approaches: Confirm key results using non-pharmacological methods like siRNA or CRISPR-Cas9 to knock down the intended viral target and observe if the phenotype is replicated.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at concentrations required for on-target inhibition. | The observed cytotoxicity may be an off-target effect. | 1. Perform a detailed dose-response analysis: Determine the EC50 for antiviral activity and the CC50 (50% cytotoxic concentration). A low selectivity index (CC50/EC50) may indicate off-target effects. 2. Test in multiple cell lines: Off-target effects can be cell-type specific.[10] 3. Assess markers of cellular stress: Measure markers of apoptosis (e.g., caspase-3/7 activity) or general cytotoxicity (e.g., LDH release) at various concentrations. |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways. [7] 2. Degradation of the compound. | 1. Profile key host signaling pathways: Use techniques like Western blotting or qPCR to check for the activation of pathways that might compensate for the intended drug action. 2. Verify compound stability: Ensure the compound is stable in your experimental media over the time course of the experiment. |
| Observed phenotype does not match genetic knockdown of the viral target. | The phenotype is likely due to an off-target effect of this compound. | 1. Identify potential off-targets: Use computational predictions or screening assays (see Experimental Protocols below) to identify potential host proteins that this compound may be binding to. 2. Validate off-target engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm if the compound binds to the suspected off-target protein in cells.[10] |
Quantitative Data Summary
It is critical for researchers to experimentally determine the following parameters for their specific cell lines and virus systems.
Table 1: Concentration Parameters for this compound
| Parameter | Description | Typical Range (Example) | Experimental Method |
| EC50 (On-Target) | 50% effective concentration for inhibiting viral replication. | User-determined | Viral replication assay (e.g., plaque reduction, qPCR, reporter virus). |
| CC50 | 50% cytotoxic concentration. | User-determined | Cytotoxicity assay (e.g., MTT, LDH release). |
| Selectivity Index (SI) | The ratio of CC50 to EC50. A higher SI indicates a better therapeutic window. | User-determined | Calculated from CC50 and EC50 values. |
| IC50 (Off-Target) | 50% inhibitory concentration for a specific off-target (e.g., a host kinase or cytokine production). | User-determined | Biochemical or cell-based assay specific to the off-target. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Antiviral Activity and Cytotoxicity
Objective: To determine the EC50 and CC50 of this compound.
Methodology:
-
Cell Plating: Seed host cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.
-
Infection and Treatment:
-
For antiviral activity, infect cells with the virus at a predetermined multiplicity of infection (MOI). After the adsorption period, replace the inoculum with the medium containing the different concentrations of this compound.
-
For cytotoxicity, treat uninfected cells with the same concentrations of this compound.
-
-
Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).
-
Quantification:
-
Antiviral Activity (EC50): Quantify viral replication. This can be done through various methods such as plaque assays, qPCR for viral genomes, or measuring the expression of a viral reporter gene.
-
Cytotoxicity (CC50): Measure cell viability using assays like MTT, MTS, or a live/dead cell stain.
-
-
Data Analysis: Plot the percentage of inhibition (for antiviral activity) and the percentage of cell viability (for cytotoxicity) against the log of the drug concentration. Use a non-linear regression model to calculate the EC50 and CC50 values.[8][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to a potential off-target protein within intact cells.[10]
Methodology:
-
Cell Treatment: Treat one population of cells with this compound at an effective concentration and a control population with the vehicle.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the suspected off-target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.[10]
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential modulation of innate immune signaling by Moroxydine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. CAS 3160-91-6: this compound | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Moroxydine Hydrochloride Treatment Protocols In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments with Moroxydine (B1676750) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Moroxydine hydrochloride?
A1: this compound is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) class.[1] Its primary mechanism of action is believed to be the inhibition of viral replication by interfering with the early stages of viral entry into host cells and the subsequent uncoating process.[2] It is thought to inhibit viral RNA synthesis, which reduces the production of new viral particles and helps control the spread of infection.[1] Additionally, some studies suggest it may have immunomodulatory effects, potentially enhancing the host's immune response to viral infections.[1]
Q2: What is the known antiviral spectrum of this compound?
A2: this compound has demonstrated broad-spectrum activity against both DNA and RNA viruses.[2] Historically, it was developed for the treatment of influenza. Its potential applications extend to other viruses, though much of the recent research has been focused on its efficacy in aquaculture against viruses like grass carp (B13450389) reovirus (GCRV) and giant salamander iridovirus (GSIV).[3]
Q3: What is a suitable starting dose for an in vivo efficacy study in mice?
A3: Specific dose-response studies for this compound in mammalian models for antiviral efficacy are not extensively published. However, based on available acute toxicity data in mice, a starting dose for efficacy studies should be significantly lower than the reported LD50 values. A dose-range finding study is highly recommended. A suggested starting point for an oral dose could be in the range of 25-50 mg/kg/day, with subsequent dose escalations based on observed efficacy and tolerability.
Q4: How should I prepare this compound for oral administration in mice?
A4: this compound can be formulated as a suspension for oral gavage. A common vehicle for oral administration in rodents is a solution of 0.5% carboxymethylcellulose (CMC) in water. To prepare a 5 mg/mL suspension, for example, you would add 50 mg of this compound to 10 mL of 0.5% CMC solution and mix thoroughly to ensure a homogenous suspension before each administration.
Q5: What are the known pharmacokinetic properties of this compound?
A5: Pharmacokinetic data for this compound in mammals is limited in publicly available literature. A study in gibel carp demonstrated that the drug's metabolism is significantly influenced by temperature.[4] In carp at 25°C, the absorption half-life was 2.02 hours and the elimination half-life was 4.22 hours following oral administration of a 10 mg/kg dose.[5] It is important to note that these parameters may differ significantly in mammalian models.
Q6: Are there any known drug interactions with this compound?
A6: While specific drug interaction studies are not widely reported, caution should be exercised when co-administering this compound with other drugs. Based on its chemical class and available information, potential interactions could occur with:
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Nephrotoxic drugs: Drugs that affect kidney function may alter the excretion of this compound, potentially leading to increased plasma levels and toxicity.
-
Anticholinergic drugs: Co-administration may lead to an increase in anticholinergic side effects.
-
CNS-active drugs: Potential for additive effects on the central nervous system.
Troubleshooting Guides
Issue 1: High variability in antiviral efficacy between experimental animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent drug administration | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to prevent accidental administration into the lungs. |
| Variability in viral inoculum | Use a well-titered viral stock and ensure each animal receives a consistent viral challenge dose. |
| Differences in animal health status | Use age- and weight-matched animals from a reputable supplier. Ensure animals are healthy and properly acclimated before the start of the experiment. |
| Incorrect timing of treatment initiation | The timing of antiviral intervention is critical. Initiate treatment at a consistent time point post-infection as defined in your experimental protocol. |
Issue 2: Unexpected toxicity or adverse effects observed.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Vehicle-related toxicity | Include a vehicle-only control group to assess any adverse effects of the formulation components. |
| Contaminated compound | Ensure the purity of your this compound. If in doubt, obtain a new batch from a reputable supplier. |
| Animal model sensitivity | Different strains or species of animals may have varying sensitivities to the drug. Review literature for any known sensitivities of your chosen model. |
Issue 3: Lack of detectable therapeutic effect.
| Potential Cause | Troubleshooting Step |
| Dose is too low | Increase the dose in subsequent experiments, guided by your dose-range finding study. |
| Poor bioavailability | Consider alternative routes of administration (e.g., intraperitoneal) to bypass potential issues with oral absorption. |
| Rapid metabolism/clearance | Increase the dosing frequency (e.g., from once to twice daily) to maintain therapeutic drug levels. |
| Drug instability | Prepare fresh drug formulations for each administration and store the stock compound under recommended conditions. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Virus | Cell Line | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) |
| Grass Carp Reovirus (GCRV) | CIK | Apoptosis Inhibition | ~6.3 µg/mL | >96 µg/mL | >15 |
| Giant Salamander Iridovirus (GSIV) | EPC | CPE Reduction | >15.9 µg/mL | >96 µg/mL | - |
Table 2: In Vivo Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral | >6,250 |
| Intraperitoneal | 1,750 |
| Subcutaneous | 2,200 |
Data from Safety Data Sheet.
Table 3: Pharmacokinetic Parameters of this compound in Gibel Carp (10 mg/kg Oral Dose)
| Parameter | Value at 15°C | Value at 25°C |
| Cmax (µg/mL) | 2.98 | 3.12 |
| Tmax (hours) | 10.35 | 4.03 |
| t1/2 absorption (hours) | 4.29 | 3.02 |
| t1/2 elimination (hours) | 15.87 | 4.22 |
| AUC (µg·h/mL) | 75.89 | 42.33 |
Data from a study in gibel carp and may not be representative of mammalian pharmacokinetics.[4]
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for Oral Administration in Mice
-
Animals: Use healthy, 6-8 week old BALB/c mice, separated by sex. Acclimatize animals for at least 7 days.
-
Groups: Establish a vehicle control group and at least 3 dose groups of this compound (e.g., 50, 150, and 500 mg/kg). Use 3-5 mice per group.
-
Drug Preparation: Prepare a suspension of this compound in 0.5% CMC in sterile water.
-
Administration: Administer the assigned dose or vehicle via oral gavage once daily for 7 consecutive days.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, appetite) at least twice daily. Record body weights daily.
-
Endpoint: At the end of the 7-day period, euthanize the animals. Collect blood for clinical chemistry and perform a gross necropsy to examine major organs for any abnormalities.
-
MTD Determination: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: In Vivo Antiviral Efficacy Study in an Influenza Mouse Model
-
Animals and Virus: Use healthy, 6-8 week old BALB/c mice. Use a mouse-adapted influenza A virus strain (e.g., A/PR/8/34).
-
Groups:
-
Group 1: Uninfected, vehicle control
-
Group 2: Infected, vehicle control
-
Group 3: Infected, this compound (low dose)
-
Group 4: Infected, this compound (high dose)
-
Group 5: Infected, positive control (e.g., Oseltamivir)
-
-
Infection: Lightly anesthetize mice and intranasally infect with a predetermined lethal or sub-lethal dose of influenza virus.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours or 24 hours). Administer this compound or vehicle orally once or twice daily for 5-7 days.
-
Monitoring: Monitor body weight and survival daily for 14-21 days.
-
Endpoints:
-
Primary: Survival and mean time to death.
-
Secondary (optional): On select days post-infection (e.g., days 3 and 6), euthanize a subset of animals from each group to collect lungs for viral titer determination (e.g., TCID50 assay or qPCR) and histopathological analysis.
-
Mandatory Visualizations
Caption: Workflow for In Vivo Antiviral Drug Development.
Caption: Mechanism of Action of this compound.
Caption: Logical Flow for Troubleshooting In Vivo Experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue residues of this compound in gibel carp, Carassius gibelio after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound inhibits grass carp reovirus replication and suppresses apoptosis in Ctenopharyngodon idella kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Moroxydine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Moroxydine hydrochloride's poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) class.[1] It exhibits broad-spectrum activity against various DNA and RNA viruses.[2] However, like other biguanide (B1667054) derivatives such as metformin (B114582), its clinical efficacy can be limited by poor oral bioavailability. This means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its antiviral effect. Overcoming this poor bioavailability is crucial for developing effective oral dosage forms of this compound.
Q2: What are the likely causes of this compound's poor bioavailability?
While specific data for this compound is limited, its structural similarity to other biguanides, like metformin, suggests several potential reasons for its poor oral absorption:
-
High Hydrophilicity: Biguanides are generally highly water-soluble, which can hinder their ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
Ionization at Physiological pH: this compound is likely to be protonated and positively charged in the physiological pH range of the intestine, further limiting its passive diffusion across cell membranes.
-
Limited Permeability: The combination of high hydrophilicity and ionization contributes to low intestinal permeability.
-
Potential for Efflux: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, reducing net absorption.
Q3: What general strategies can be employed to improve the oral bioavailability of drugs like this compound?
A variety of formulation strategies can be explored to enhance the oral bioavailability of compounds with challenges similar to those of this compound. These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate hydrophilic drugs like this compound, potentially enhancing their absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and solubility.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive absorption. The prodrug is then converted to the active Moroxydine in the body.
-
Use of Permeation Enhancers: Co-administration with substances that temporarily and reversibly increase the permeability of the intestinal epithelium can enhance drug absorption.
Troubleshooting Guides
Issue 1: Low and Variable Drug Absorption in Preclinical Animal Studies
| Possible Cause | Troubleshooting/Suggested Approach |
| Poor aqueous solubility and dissolution rate. | Although this compound is a salt, its dissolution in the complex environment of the gastrointestinal tract could be a limiting factor. Consider developing a solid dispersion formulation to enhance its dissolution rate. |
| Low intestinal permeability. | This is a likely primary cause. Explore nanoparticle or liposomal formulations to facilitate transport across the intestinal barrier. Also, consider co-administration with a permeation enhancer. |
| First-pass metabolism. | While less documented for biguanides, it's a possibility. A prodrug strategy could temporarily mask the sites of metabolism, allowing the drug to bypass the liver's metabolic enzymes during its first pass. |
Issue 2: Inconsistent In Vitro Dissolution Profile
| Possible Cause | Troubleshooting/Suggested Approach |
| pH-dependent solubility. | Evaluate the dissolution of your current formulation in different pH media (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines. This will help identify if precipitation is occurring. |
| Inadequate wetting of the drug substance. | Consider micronization of the drug powder or the inclusion of a surfactant in the formulation to improve wettability. |
| Polymorphism of the drug substance. | Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates. Characterize the solid-state properties of your this compound to ensure consistency. |
Data Presentation: Bioavailability Enhancement of a Structurally Related Biguanide (Metformin)
The following tables summarize quantitative data from studies on Metformin, a structurally similar biguanide, which can provide valuable insights for formulating this compound.
Table 1: Nanoparticle-Based Formulations for Enhanced Metformin Bioavailability
| Formulation | Polymer/Carrier | Fold Increase in Bioavailability (Compared to Standard Drug) | Animal Model | Reference |
| Nanoparticles | Eudragit RS100 | 1.4 | Rats | [3] |
| Nanoparticles | PLGA | 2.6 | Rats | [4] |
Table 2: Prodrug Approach for Enhanced Metformin Bioavailability
| Prodrug | Change in Bioavailability (F%) | Animal Model | Reference |
| Lipophilic Prodrug 2a | Increased from 43% to 65% | Rats | [5][6][7] |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is adapted from methods used for encapsulating hydrophilic drugs like metformin.[4]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Prepare the aqueous phase (W1): Dissolve a specific amount of this compound in deionized water.
-
Prepare the organic phase (O): Dissolve a defined quantity of PLGA in DCM.
-
Form the primary emulsion (W1/O): Add the aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Form the double emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer like PVA. Homogenize or sonicate again to create a water-in-oil-in-water double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize (freeze-dry) for long-term storage.
Characterization:
-
Particle size and zeta potential: Measured by dynamic light scattering (DLS).
-
Entrapment efficiency: Determined by dissolving a known amount of nanoparticles, quantifying the this compound content using a suitable analytical method (e.g., HPLC), and comparing it to the initial amount of drug used.
-
Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
In vitro drug release: Studied using a dialysis bag method in different pH buffers.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on standard methods for encapsulating hydrophilic drugs in liposomes.[2][8][9][10][11]
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid film formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Add an aqueous solution of this compound to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the drug solution.
-
Size reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.
Characterization:
-
Vesicle size and polydispersity: Determined by DLS.
-
Zeta potential: Measured by DLS.
-
Encapsulation efficiency: Quantified by disrupting the liposomes with a suitable solvent or detergent, measuring the entrapped drug concentration, and comparing it to the initial concentration.
-
Morphology: Observed by TEM.
Visualizations
References
- 1. Potential enhancement of metformin hydrochloride in solidified reverse micellar solution-based PEGylated lipid nanoparticles targeting therapeutic efficacy in diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gssrr.org [gssrr.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The first bioreversible prodrug of metformin with improved lipophilicity and enhanced intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. ijfmr.com [ijfmr.com]
- 11. Metformin-Encapsulated Liposome Delivery System: An Effective Treatment Approach against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Moroxydine Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential resistance mechanisms to Moroxydine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is understood to be a broad-spectrum antiviral agent that is effective against a variety of DNA and RNA viruses.[1][2] Its primary antiviral mechanisms are believed to involve the inhibition of two key stages in the viral life cycle:
-
Viral Entry and Uncoating: It is thought to interfere with the initial stages of viral infection, preventing the virus from successfully entering and releasing its genetic material into the host cell.[3]
-
Viral RNA Synthesis: Evidence suggests that this compound can inhibit viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses.[4] This disruption halts the production of new viral RNA.[4]
Some studies also suggest that it may play a role in the formation of non-functional structural proteins and could have immunomodulatory effects.[4][5]
Q2: What are the likely viral targets for this compound resistance mutations?
Given its proposed mechanisms of action, resistance to this compound would most likely arise from mutations in the viral proteins that are its direct or indirect targets. The two primary candidates for such mutations are:
-
Viral Envelope Glycoproteins: These proteins are on the surface of the virus and are essential for attachment to and entry into host cells. Mutations in these glycoproteins could alter their structure, thereby preventing this compound from effectively blocking viral entry.[6][7]
-
RNA-dependent RNA polymerase (RdRp): This enzyme is responsible for replicating the viral genome.[4] Mutations within the RdRp could decrease the binding affinity of this compound to the enzyme, thus reducing its inhibitory effect.[8][9]
Q3: How can I determine if my virus has developed resistance to this compound?
The development of resistance is typically identified through phenotypic and genotypic assays:
-
Phenotypic Assays: These experiments measure the susceptibility of the virus to the drug. A significant increase in the 50% inhibitory concentration (IC50) value of this compound for a viral isolate compared to a sensitive, wild-type strain is a strong indicator of resistance.[10] The IC50 is the concentration of the drug required to inhibit viral replication by 50%.[10]
-
Genotypic Assays: This approach involves sequencing the viral genes that are the likely targets for resistance mutations (e.g., envelope glycoproteins, RdRp).[11] The identified sequences are then compared to those of susceptible strains to pinpoint any mutations that may be responsible for the observed resistance.[11]
Q4: What is a "fold change" in IC50 and how is it interpreted?
The fold change in IC50 is a common metric used to quantify the level of drug resistance. It is calculated by dividing the IC50 of the potentially resistant virus by the IC50 of the wild-type (susceptible) virus.[12]
-
Interpretation:
-
A fold change close to 1 suggests no change in susceptibility.
-
A small fold change (e.g., 2-5 fold) may indicate low-level resistance.
-
A large fold change (e.g., >10-fold) is a strong indication of clinically significant resistance.[3]
-
Troubleshooting Guides
Troubleshooting Plaque Reduction Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No plaques form in any wells, including the virus control. | - Virus stock is not viable or has a very low titer. - Host cells are not susceptible to the virus. - Incorrect incubation conditions (temperature, CO2). | - Verify the viability and titer of your virus stock. - Ensure you are using the correct host cell line for your virus. - Double-check and optimize your incubation conditions. |
| A confluent layer of dead cells is observed, even at high dilutions of the virus. | - The initial virus concentration is too high. | - Perform further serial dilutions of your virus stock before infection.[13][14] |
| Plaque size is inconsistent or plaques are small and unclear. | - The overlay medium is too concentrated, inhibiting viral spread. - The density of the cell monolayer is not optimal. - The incubation period is too short. | - Adjust the concentration of the gelling agent (e.g., agarose, methylcellulose) in your overlay.[13] - Optimize the seeding density of your host cells to achieve a confluent monolayer. - Increase the incubation time to allow for larger plaque formation. |
| Plaques have fuzzy or indistinct borders. | - The overlay did not solidify properly, allowing the virus to spread through the liquid. - The plates were disturbed during incubation. | - Ensure the overlay has completely solidified before moving the plates. - Handle the plates with care and avoid jarring them during incubation.[13] |
Troubleshooting Antiviral Susceptibility Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | - Inconsistent cell seeding density. - Pipetting errors during drug or virus dilution. - Variation in incubation times. | - Use a cell counter to ensure consistent cell numbers in each well. - Calibrate your pipettes and use careful technique. - Strictly adhere to the established incubation times for all experiments. |
| The drug appears to be cytotoxic at concentrations where antiviral activity is expected. | - The compound may have a narrow therapeutic window for the specific cell line being used. | - Perform a cytotoxicity assay (e.g., MTT assay) in parallel to determine the 50% cytotoxic concentration (CC50).[15] This will help to distinguish true antiviral effects from cytotoxicity. |
| The IC50 curve is not sigmoidal or does not show a clear dose-response relationship. | - The range of drug concentrations tested is too narrow or not appropriate. - The virus may be inherently resistant to the drug. | - Broaden the range of drug concentrations tested, using logarithmic dilutions. - If no inhibition is observed even at the highest non-toxic concentrations, the virus may be highly resistant. |
Experimental Protocols
Protocol 1: Determination of IC50 by Plaque Reduction Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.[11]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock of known titer (PFU/mL).
-
This compound stock solution.
-
Cell culture medium.
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose).
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. The concentration range should span the expected IC50 value.
-
Infect Cells:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Add Drug and Overlay:
-
Remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a "no-drug" virus control.
-
-
Incubate: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Fix and Stain:
-
Remove the overlay.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[16]
-
Protocol 2: Genotypic Analysis of Potential Resistance
This protocol describes a general workflow for identifying mutations in viral genes that may confer resistance to this compound.
Materials:
-
Viral RNA extracted from both the suspected resistant virus and the wild-type virus.
-
Reverse transcriptase.
-
Primers specific for the viral genes of interest (e.g., envelope glycoproteins, RdRp).
-
DNA polymerase for PCR.
-
Reagents for Sanger sequencing.
Procedure:
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase and specific primers.
-
Polymerase Chain Reaction (PCR): Amplify the target gene regions from the cDNA using PCR and gene-specific primers.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and other reaction components.
-
Sanger Sequencing: Sequence the purified PCR products using the Sanger sequencing method.[17]
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the consensus sequence for the target genes from both the resistant and wild-type viruses.
-
Align the sequences and compare them to identify any nucleotide and corresponding amino acid changes in the resistant virus.
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data when investigating this compound resistance.
Table 1: Phenotypic Susceptibility of Viral Isolates to this compound
| Viral Isolate | IC50 (µM) | Fold Change in IC50 (relative to Wild-Type) |
| Wild-Type | 2.5 | 1.0 |
| Isolate A | 5.2 | 2.1 |
| Isolate B | 28.9 | 11.6 |
| Isolate C | 1.9 | 0.8 |
Table 2: Genotypic Characterization of Viral Isolates with Reduced Susceptibility
| Viral Isolate | Target Gene | Amino Acid Substitution |
| Isolate B | RNA-dependent RNA polymerase | K229R |
| Isolate B | RNA-dependent RNA polymerase | P653L |
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Potential mechanisms of this compound action and resistance.
References
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 3. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 4. Antiviral drug - Wikipedia [en.wikipedia.org]
- 5. Mutations of Glu560 within HIV-1 Envelope Glycoprotein N-terminal heptad repeat region contribute to resistance to peptide inhibitors of virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel mutations in RNA-dependent RNA polymerases of SARS-CoV-2 and their implications on its protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Therapy, Susceptibility Testing, and Prevention | Basicmedical Key [basicmedicalkey.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moroxydine Hydrochloride Antiviral Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls in Moroxydine (B1676750) hydrochloride antiviral testing. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Moroxydine hydrochloride?
A1: this compound is a synthetic biguanide (B1667054) with broad-spectrum antiviral activity against both DNA and RNA viruses.[1][2] Its mechanism of action is believed to be multifaceted, primarily targeting the early stages of viral replication.[3] It is thought to interfere with viral entry into host cells and the subsequent uncoating process.[2][3] Additionally, some studies suggest it may inhibit viral RNA synthesis.[3]
Q2: What is the solubility of this compound for in vitro assays?
A2: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[4][5] For cell culture-based assays, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[5]
Q3: Is this compound stable in cell culture media?
A3: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. While specific long-term stability data for this compound in various cell culture media is not extensively published, it is a general best practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution to minimize degradation.[6] For long-term or repeated dosing experiments, it is advisable to perform a stability test by incubating the compound in the specific cell culture medium for the duration of the experiment and measuring its concentration over time using methods like HPLC.[7]
Q4: Are there conflicting reports on the antiviral activity of this compound?
A4: Yes, researchers should be aware of conflicting data in the literature. For instance, while some sources report this compound to be active against Herpes Simplex Virus (HSV),[1] a 2021 study published in the journal Molecules reported that it did not show any antiviral activity against HSV-1 and HSV-2 strains in their experiments.[4] Such discrepancies highlight the importance of careful experimental design and validation in your specific assay system.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental workflow of this compound antiviral testing.
Experimental Workflow for Antiviral Testing
Caption: A generalized workflow for in vitro antiviral testing of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no antiviral activity observed | Compound Precipitation: this compound may have limited solubility in the final assay medium, especially at higher concentrations. | - Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is non-toxic to the cells (typically <0.5%).- Visually inspect the wells for any signs of precipitation after adding the compound.- Perform a solubility test of the compound in the specific cell culture medium at the highest concentration to be used.[7] |
| Compound Degradation: The compound may not be stable under the assay conditions (e.g., prolonged incubation at 37°C). | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Include a stability control by pre-incubating the compound in media for the duration of the assay before adding it to the cells.[6] | |
| Incorrect Viral Titer: The amount of virus used may be too high, overwhelming the inhibitory effect of the compound. | - Accurately determine the viral titer (PFU/mL or TCID50/mL) before performing the antiviral assay.- Use a multiplicity of infection (MOI) that is appropriate for the specific virus and cell line, and that allows for a detectable reduction in viral replication. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to variability in both cell viability and viral infection. | - Ensure the cell suspension is homogenous before and during plating.- After plating, gently swirl the plate to ensure even distribution.[8] |
| Pipetting Errors: Inaccurate pipetting of the virus, compound, or reagents. | - Use calibrated pipettes and proper pipetting techniques.- For serial dilutions, ensure thorough mixing between each step.[8] | |
| Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and viral infection. | - To minimize edge effects, consider not using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media.[8] | |
| High cytotoxicity observed | Compound is inherently toxic at effective concentrations: The therapeutic window may be narrow for the specific cell line. | - Perform a cytotoxicity assay (e.g., MTT or CTG) to determine the 50% cytotoxic concentration (CC50).- Test the compound at concentrations well below the CC50 in the antiviral assay.- Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window. A higher SI value indicates a more promising antiviral candidate. |
| Metabolic Effects of Biguanides: As a biguanide, this compound may affect cellular metabolism (e.g., inhibit mitochondrial respiration), which can be misinterpreted as cytotoxicity in assays that measure metabolic activity (like MTT).[9] | - Consider using a cytotoxicity assay that measures cell membrane integrity (e.g., LDH release) or cell number (e.g., crystal violet staining) in parallel with a metabolic assay to differentiate between direct cytotoxicity and metabolic inhibition. |
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µg/mL) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | - | - | 0.5 | [10] |
| Herpes Simplex Virus 2 (HSV-2) | - | - | 0.8 | [10] |
| Grass Carp (B13450389) Reovirus (GCRV) | CIK | CPE Reduction | >50% protection at 6.3 | [1] |
| Giant Salamander Iridovirus (GSIV) | EPC | CPE Reduction | >50% protection at >15.9 | [11] |
Note: There are conflicting reports on the efficacy of this compound against HSV.[4]
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | CC50 (µg/mL) | Reference |
| Ctenopharyngodon idella kidney (CIK) | - | 1246.0 (TC50) | [4] |
| Grass carp ovary (GCO) | - | 117.2 (TC50) | [4] |
| Epithelioma papulosum cyprinid (EPC) | - | 1486.3 (TC50) | [4] |
| Vero | MTT | No cytotoxicity observed | [12] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Host cells (e.g., Vero, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC50 value using a dose-response curve.
Plaque Reduction Assay
This protocol provides a general framework for a plaque reduction assay. The specific virus, cell line, overlay medium, and incubation times will need to be optimized.
Materials:
-
This compound
-
Host cells susceptible to the virus
-
Virus stock with a known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).
-
In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium to each well.
-
Incubate the plates at 37°C until plaques are visible (this can range from 2 to 14 days depending on the virus).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound is proposed to inhibit multiple early stages of viral replication.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Dependency Shapes Bivalent Antiviral Response in Host Cells in Response to Poly:IC: The Role of Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Stability of Moroxydine hydrochloride in solution for long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Moroxydine hydrochloride in long-term experiments. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing initial high-concentration stock solutions, anhydrous, sterile Dimethyl Sulfoxide (DMSO) is recommended. This compound also shows good solubility in water.[1][2]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder is stable for up to three years when stored at -20°C.[1] Stock solutions in DMSO or water should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1]
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower. To prevent this, add the DMSO stock solution dropwise to your aqueous buffer or medium while gently vortexing or swirling to ensure rapid mixing.[2] Preparing a lower concentration stock solution in DMSO may also help.
Q4: What is the stability of this compound in aqueous solutions like PBS and cell culture media for long-term experiments?
A4: The stability of this compound in aqueous solutions is pH-dependent. As a hydrochloride salt, it is generally more stable in acidic conditions. In neutral or alkaline solutions, degradation may occur over time, especially at higher temperatures. For long-term experiments, it is advisable to prepare fresh working solutions from a frozen stock or to conduct stability studies under your specific experimental conditions (pH, temperature, and media components). While specific long-term stability data in PBS and cell culture media is not extensively published, a study on the related compound moricizine (B1676744) hydrochloride showed that degradation is catalyzed by phosphate (B84403) buffers and is pH-dependent, with minimal degradation occurring between pH 2.8 and 3.2.[1]
Q5: What is the known antiviral mechanism of action of this compound?
A5: this compound is a broad-spectrum antiviral agent effective against both DNA and RNA viruses. Its primary mechanism of action is the inhibition of viral replication. It is believed to interfere with the early stages of the viral life cycle. Some studies suggest it may inhibit the synthesis of viral proteins, leading to the formation of non-functional viral components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in cell culture medium | - Rapid addition of DMSO stock to aqueous medium.- Concentration of this compound exceeds its solubility limit in the final medium.- pH of the medium promotes precipitation of the free base. | - Add the DMSO stock solution dropwise while gently swirling the medium.- Prepare a more dilute stock solution in DMSO.- Test a range of final concentrations to determine the solubility limit in your specific medium.- If compatible with your experiment, slightly lowering the pH of the medium may improve solubility. |
| Inconsistent antiviral activity in replicate experiments | - Degradation of this compound in working solutions.- Inaccurate pipetting or cell seeding.- Variation in virus titer between experiments. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure pipettes are calibrated and use consistent cell seeding techniques.- Use a consistent, low-passage viral stock and perform a viral titration for each experiment.[3] |
| Observed cytotoxicity at effective antiviral concentrations | - High final concentration of DMSO in the culture medium.- Intrinsic cytotoxicity of this compound to the specific cell line. | - Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[2] Include a vehicle control (medium with the same DMSO concentration) in all experiments.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) for your cell line and work below this concentration. |
Data Presentation: Stability & Solubility
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | ≥ 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | ≤ 1 year | [1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source(s) |
| Water | 202.3 mM (Sonication recommended) | [1] |
| DMSO | 50 mg/mL (240.78 mM, Sonication recommended) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Antiviral Assay (General Plaque Reduction Assay)
Objective: To determine the antiviral efficacy of this compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound working solutions (serially diluted in infection medium)
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations.
-
Infection:
-
Wash the cell monolayers twice with PBS.
-
Pre-treat the cells with the various concentrations of this compound for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Remove the virus inoculum.
-
Wash the monolayers gently with PBS to remove unadsorbed virus.
-
Add 2 mL of overlay medium containing the corresponding concentration of this compound to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque inhibition against the drug concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Conceptual mechanism of this compound's antiviral action.
Caption: Workflow for an in vitro plaque reduction antiviral assay.
References
Troubleshooting inconsistent results in Moroxydine hydrochloride studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Moroxydine (B1676750) hydrochloride. Inconsistent experimental results can arise from a variety of factors, and this resource aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Moroxydine hydrochloride? A1: this compound is a broad-spectrum antiviral agent that acts on both DNA and RNA viruses.[1][2] Its mechanism is multifaceted and not entirely elucidated, but it is primarily understood to inhibit viral replication by interfering with the early stages of the viral life cycle.[3][4] Key proposed actions include preventing viral entry into host cells, inhibiting the uncoating of the viral genome, and disrupting viral RNA synthesis.[3][5] Some studies also suggest it may have immunomodulatory effects and can lead to the formation of non-functional viral proteins.[5][6]
Q2: What is the known spectrum of antiviral activity? A2: this compound has demonstrated activity against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), varicella-zoster virus, measles, mumps, and Hepatitis C virus.[1] It has also been studied extensively in aquaculture for its efficacy against aquatic DNA and RNA viruses, such as grass carp (B13450389) reovirus (GCRV) and giant salamander iridovirus (GSIV).[7] However, its effectiveness can be highly virus-specific, with some studies showing little to no activity against certain strains like HSV-1 and HSV-2 under specific experimental conditions.[8]
Q3: How should this compound powder and stock solutions be stored? A3: For long-term storage, the powder form should be kept at -20°C, where it can remain stable for three years or more.[9][10][11] Once a stock solution is prepared (typically in DMSO), it should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[9] Stored this way, the solution is generally stable for up to one year.[9]
Q4: What are the key pharmacokinetic properties to be aware of? A4: Pharmacokinetic studies, particularly in aquatic species, have shown that this compound is absorbed and eliminated rapidly.[6] Its metabolism can be significantly influenced by external factors like temperature.[12][13] This rapid clearance and sensitivity to environmental conditions are critical considerations for designing in vivo experiments, as they can be a major source of inconsistent results.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses common problems encountered during this compound experiments in a question-and-answer format.
Issue 1: High variability in antiviral efficacy (e.g., EC₅₀ values) between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Virus Titer | Always use a well-characterized, low-passage virus stock that has been aliquoted. Titer the viral stock frequently and perform a back-titration of the inoculum for each experiment to confirm the dose. |
| Variable Cell Health and Density | Standardize cell culture conditions. Use cells within a consistent, low passage number range. Ensure monolayers are seeded evenly and reach a consistent confluency (e.g., 90-95%) at the time of infection. |
| Serum Protein Binding | The presence of serum proteins can reduce the effective concentration of the drug. Standardize the type (e.g., FBS, human serum) and concentration of serum in your culture medium for all assays. Be aware that changes in serum concentration will impact EC₅₀ values. |
| Compound Degradation | Prepare fresh dilutions from a single-use aliquot of your frozen stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
Issue 2: Higher-than-expected cytotoxicity is observed.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your specific cell line (typically <0.5%). Run a "vehicle control" with cells, medium, and the highest concentration of solvent used. |
| Compound Precipitation | This compound has limited solubility in aqueous media. Visually inspect your prepared dilutions under a microscope for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your stock concentration or dilution scheme. |
| Incorrect Assay Timing | The duration of your cytotoxicity assay (e.g., MTT, MTS) should match the total duration of your antiviral experiment to accurately reflect the compound's effect on cell viability over the relevant time period. |
| Cellular Stress | High viral loads (Multiplicity of Infection) can cause cell death that may be incorrectly attributed to compound toxicity. Always include an infected, untreated "virus control" to assess virus-induced cell death. |
Issue 3: The compound shows little to no antiviral activity.
| Potential Cause | Recommended Solution |
| Virus Is Not Susceptible | The efficacy of Moroxydine is highly virus-dependent.[8] Review the literature to confirm that it has previously shown activity against your virus of interest. If not, you may be exploring a novel application. |
| Suboptimal Concentration Range | The tested concentration range may be too low to see an effect. Perform a broad-range dose-response study (e.g., from nanomolar to high micromolar) to identify the potential active range before conducting more detailed analyses. |
| Incorrect Timing of Treatment | The drug's primary mechanisms involve inhibiting early stages of viral replication.[3] If the compound is added too late after infection, its effect may be minimal. Conduct a time-of-addition experiment to determine the optimal window for treatment relative to infection. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Efficacy and Cytotoxicity
| Virus | Host Cell Line | Assay Type | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Therapeutic Index (TI) |
| Grass Carp Reovirus (GCRV) | CIK | Apoptosis Inhibition | 6.3 | >96 | >15.2 |
| Giant Salamander Iridovirus (GSIV) | EPC | CPE Inhibition | >15.9 | >96 | - |
| Grass Carp Reovirus (GCRV) | GCO | CPE Inhibition | <15.9 | >96 | >6.0 |
Data sourced from studies in aquaculture.[7][14] EC₅₀ (Half-maximal Effective Concentration), CC₅₀ (Half-maximal Cytotoxic Concentration), TI = CC₅₀/EC₅₀.
Table 2: Pharmacokinetic Parameters of this compound in Gibel Carp
| Parameter | 15°C Water Temperature | 25°C Water Temperature |
| t₁/₂ka (Absorption Half-life) | 4.29 h | 3.02 h |
| t₁/₂ke (Elimination Half-life) | 15.87 h | 4.22 h |
| Tₚ (Time to Peak Concentration) | 10.35 h | 4.03 h |
| Cₘₐₓ (Max Plasma Concentration) | 2.98 µg/mL | 3.12 µg/mL |
| AUC (Area Under the Curve) | 75.89 µg·h/mL | 42.33 µg·h/mL |
This data highlights the significant impact of environmental conditions on drug metabolism and exposure.[12][13]
Table 3: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥20 mg/mL (≥96.3 mM) |
| PBS (pH 7.2) | 10 mg/mL (48.1 mM) |
| Water | 202.3 mM |
Data from supplier technical sheets.[10][11] Sonication may be required to achieve maximum solubility in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh approximately 4.15 mg of this compound powder (MW: 207.7 g/mol ).
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes. If needed, sonicate briefly in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.
Protocol 2: General Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will form a 90-95% confluent monolayer within 24 hours.
-
Compound Dilution: The next day, perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound. Include "cells only" (negative control) and "vehicle control" wells.
-
Infection: Add the virus at a predetermined Multiplicity of Infection (MOI) to all wells except the "cells only" control.
-
Incubation: Incubate the plate for a period sufficient to cause 80-100% CPE in the "virus control" (infected, untreated) wells (typically 48-96 hours).
-
Readout: Observe the wells under a microscope and score for the inhibition of CPE. Alternatively, use a crystal violet staining method to quantify cell viability.
Visualizations
Caption: Proposed antiviral mechanisms of this compound.
Caption: General experimental workflow for in vitro antiviral screening.
Caption: Troubleshooting logic for inconsistent antiviral efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 12. Pharmacokinetics and tissue residues of this compound in gibel carp, Carassius gibelio after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Moroxydine Hydrochloride and Amantadine for the Treatment of Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of moroxydine (B1676750) hydrochloride and amantadine (B194251), two antiviral compounds historically used for the treatment of influenza A. This document synthesizes available experimental data on their efficacy, mechanisms of action, and safety profiles to inform research and drug development efforts.
Executive Summary
Both moroxydine hydrochloride and amantadine are antiviral agents that have demonstrated efficacy against influenza A virus. Amantadine, a well-characterized M2 proton channel inhibitor, has been extensively studied, but its clinical utility is now severely limited by widespread viral resistance. This compound, a synthetic biguanide (B1667054) derivative, is believed to interfere with viral entry and replication. While historical data suggests its potential as an effective prophylactic and therapeutic agent with a favorable safety profile, comprehensive, direct comparative studies with amantadine are scarce in recently published literature. This guide presents the available data to facilitate a comparative understanding of these two compounds.
Mechanism of Action
This compound: The precise mechanism of this compound is not as extensively elucidated as that of amantadine. It is understood to exert its antiviral effect by interfering with the early stages of the viral lifecycle.[1][2] Evidence suggests a multi-faceted approach that includes:
-
Inhibition of Viral Entry and Uncoating: Moroxydine is believed to prevent the virus from successfully entering host cells and releasing its genetic material.[1]
-
Inhibition of Viral RNA Synthesis: Some studies indicate that moroxydine may also disrupt the replication of the viral genome by inhibiting viral RNA-dependent RNA polymerase.[3]
Amantadine: Amantadine's mechanism of action against influenza A is well-defined and targets the viral M2 protein, which functions as a proton channel.[4] By blocking this channel, amantadine prevents the influx of protons into the virion, a crucial step for the uncoating process where the viral genetic material is released into the host cell's cytoplasm.[5] This inhibition effectively halts viral replication at an early stage.[4]
Efficacy
Clinical Efficacy
A 1994 review of moroxydine cited a controlled study where moroxydine demonstrated greater effectiveness in preventing influenza than an inactivated vaccine. The attack rate in the moroxydine chemoprophylaxis group was 3.9%, compared to 5.1% in the vaccinated group and 10.7% in the no-prophylaxis group.[6]
Numerous clinical trials and meta-analyses have evaluated the efficacy of amantadine. A Cochrane review found that for the treatment of influenza A in healthy adults, amantadine reduced the duration of fever by approximately one day compared to placebo.[7][8][9] For prophylaxis, amantadine was found to be 61% effective in preventing confirmed influenza A cases.[8][9]
| Drug | Indication | Efficacy Metric | Result | Citation |
| This compound | Influenza Prophylaxis | Attack Rate | 3.9% (vs. 10.7% in no-prophylaxis group) | [6] |
| Amantadine | Influenza A Treatment | Reduction in Fever Duration | ~1 day | [7][8][9] |
| Amantadine | Influenza A Prophylaxis | Prevention of Confirmed Cases | 61% | [8][9] |
In Vitro Efficacy
Comparative in vitro studies providing IC50 values for both drugs against the same strains of influenza A are limited. However, individual studies have reported IC50 values for amantadine against various influenza A strains. These values can vary significantly depending on the viral strain and the experimental setup. For instance, IC50 values for amantadine against influenza A viruses have been reported to range from 0.062 to >50 µg/ml.[10] Another study reported an IC50 of 3.35 µM for amantadine against an influenza A H3N2 virus.[11]
Data on the in vitro efficacy of this compound against influenza A is less prevalent in recent literature. One study mentions its broad-spectrum antiviral activity against both DNA and RNA viruses.[12]
| Drug | Virus Strain | IC50 | Citation |
| Amantadine | Influenza A (various strains) | 0.062 to >50 µg/ml | [10] |
| Amantadine | Influenza A (H3N2) | 3.35 µM | [11] |
Safety and Tolerability
This compound: Side effects associated with this compound are reported to be mild and infrequent.[13]
Amantadine: Amantadine is associated with a well-documented profile of adverse effects, primarily affecting the central nervous system and gastrointestinal tract. A comparative study with rimantadine (B1662185) found that adverse effects of the central nervous system and study withdrawals were significantly more common with amantadine.[8]
| Drug | Common Adverse Effects | Serious Adverse Effects | Citation |
| This compound | Reported as mild and infrequent | Not specified in available literature | [13] |
| Amantadine | Dizziness, insomnia, nervousness, nausea, vomiting | Hallucinations, confusion, seizures | [8] |
Viral Resistance
A critical factor in the current clinical relevance of these drugs is viral resistance.
This compound: Information on the development of resistance to this compound in influenza A viruses is not extensively documented in the available literature.
Amantadine: Widespread resistance to amantadine among circulating influenza A strains is the primary reason it is no longer recommended for the treatment or prophylaxis of influenza.[14] Resistance is primarily due to point mutations in the M2 gene, with the S31N substitution being the most common.[14]
Experimental Protocols
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Antiviral compounds (this compound, Amantadine)
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.[15]
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of this compound and amantadine in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of varying concentrations of the antiviral compounds or a control medium.[10]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective concentrations of the antiviral compounds.[10]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
IC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Amantadine and rimantadine for preventing and treating influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amantadine and rimantadine for preventing and treating influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amantadine and rimantadine for influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 15. Influenza virus plaque assay [protocols.io]
Comparative Efficacy of Moroxydine Hydrochloride and Ribavirin in Antiviral Therapy
In the landscape of antiviral therapeutics, both Moroxydine (B1676750) hydrochloride and Ribavirin (B1680618) have established roles, albeit with distinct historical and current applications. This guide provides a comparative analysis of their efficacy, drawing upon available in vitro and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of these two antiviral agents.
Overview of Antiviral Profiles
Moroxydine hydrochloride is a synthetic biguanide (B1667054) derivative developed in the 1950s, initially investigated for its activity against influenza virus.[1] Its clinical use has been limited, and much of the contemporary research on its antiviral properties is focused on veterinary applications, particularly in aquaculture.[2] Ribavirin, a synthetic nucleoside analog, has a broad-spectrum activity against a range of RNA and DNA viruses and is a cornerstone in the treatment of chronic Hepatitis C (in combination with other agents) and has been used for severe respiratory syncytial virus (RSV) infections.[3]
In Vitro Efficacy
Quantitative comparison of the in vitro antiviral activity of this compound and Ribavirin is challenging due to the limited publicly available data for Moroxydine against a wide range of human viruses. However, existing studies provide some benchmarks for their potency.
| Drug | Virus | Cell Line | Parameter | Value | Citation |
| This compound | Grass Carp (B13450389) Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | Protective Effect | >50% at 6.3 µg/mL | [4] |
| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprinid (EPC) | Protective Effect | >50% at 15.9 µg/mL | [2] | |
| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | TC50 | 1246.0 µg/mL | [5] | |
| Grass Carp Reovirus (GCRV) | Grass carp ovary (GCO) | TC50 | 117.2 µg/mL | [5] | |
| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprinid (EPC) | TC50 | 1486.3 µg/mL | [5] | |
| Ribavirin | Influenza A (H1N1, H3N2, H5N1) & B viruses | Madin-Darby Canine Kidney (MDCK) | EC50 | 0.6 - 5.5 µg/mL | [6] |
| Influenza B virus (B/HK/5/72) | Madin-Darby Canine Kidney (MDCK) | EC50 | 0.094 µM | [7] | |
| H7N9 Influenza Virus (NAI-sensitive & -resistant) | Madin-Darby Canine Kidney (MDCK) | EC50 | 0.01 - 0.02 mg/mL | [8] | |
| 2009 H1N1 A/California/10/09 | Not Specified | EC50 | Not specified in abstract | [9] | |
| Grass Carp Reovirus (GCRV) | Not Specified | Protective Effect | >50% at 15.9 µg/mL | [2] | |
| Giant Salamander Iridovirus (GSIV) | Not Specified | Protective Effect | >50% at 15.9 µg/mL | [2] |
Note: TC50 (50% toxic concentration) indicates the concentration at which the drug is toxic to 50% of the cells, while EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates higher potency. Direct comparison of potency is best made using EC50 or IC50 values against the same viral strain in the same cell line. The available data for this compound is limited primarily to fish viruses and often presented as a protective effect at a certain concentration rather than a precise EC50 value.
Mechanisms of Action
The antiviral mechanisms of this compound and Ribavirin are distinct, targeting different stages of the viral life cycle.
This compound: The precise mechanism of action for this compound is not fully elucidated but is believed to involve two primary strategies.[10][11] It is thought to interfere with the early stages of viral infection, specifically viral entry and uncoating.[10][11] Additionally, it has been suggested to inhibit viral RNA synthesis.[10][12]
Ribavirin: Ribavirin exerts its antiviral effects through a multi-pronged approach.[13][14] As a guanosine (B1672433) analog, its phosphorylated metabolites can inhibit viral RNA-dependent RNA polymerase, directly interfering with viral genome replication.[13] It also inhibits the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[14][15] Furthermore, the incorporation of ribavirin triphosphate into viral RNA can induce lethal mutagenesis, leading to the production of non-viable viral progeny.[13] Ribavirin is also known to have immunomodulatory effects, enhancing the host's immune response to viral infections.[15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Multifaceted mechanism of action for Ribavirin.
Caption: General workflow for an in vitro antiviral efficacy assay.
Experimental Protocols
In Vitro Antiviral Assay (General Protocol)
A common method to determine the in vitro efficacy of antiviral compounds is the cytopathic effect (CPE) reduction assay or plaque reduction assay.
1. Cell Culture and Virus Propagation:
-
A suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, Ctenopharyngodon idella kidney (CIK) for Grass Carp Reovirus) is cultured in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.
-
The virus stock is titrated to determine the appropriate concentration for infection, typically a multiplicity of infection (MOI) that results in a measurable cytopathic effect or plaque formation within a specific timeframe.
2. Compound Preparation:
-
This compound and Ribavirin are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in cell culture medium to achieve the desired final concentrations for testing.
3. Infection and Treatment:
-
The cell monolayers are washed with a serum-free medium and then infected with the virus at the predetermined MOI.
-
After a viral adsorption period (typically 1-2 hours), the virus inoculum is removed, and the cells are washed again.
-
The prepared drug dilutions are added to the infected cells. Control wells include virus-infected cells without any drug (virus control) and uninfected cells without any drug (cell control).
4. Incubation and Assessment:
-
The plates are incubated at an optimal temperature for viral replication (e.g., 37°C for influenza) for a period sufficient to observe significant CPE or plaque formation in the virus control wells (typically 48-96 hours).
-
The antiviral effect is quantified by:
-
CPE Reduction Assay: The extent of cell death and morphological changes (cytopathic effect) is observed microscopically and can be quantified using a cell viability assay (e.g., MTT assay). The EC50 is calculated as the drug concentration that inhibits CPE by 50%.
-
Plaque Reduction Assay: The number of plaques (zones of cell death) is counted, and the EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.
-
Quantitative PCR (qPCR): Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral genetic material is quantified to determine the reduction in viral replication at different drug concentrations.
-
Conclusion
Both this compound and Ribavirin demonstrate antiviral activity, but their profiles and the extent of scientific investigation differ significantly. Ribavirin has a well-characterized, multi-modal mechanism of action and a broad spectrum of activity that has been extensively studied both in vitro and in clinical settings for various viral infections. In contrast, while this compound has shown efficacy against certain viruses, particularly in veterinary contexts, its mechanism of action is less defined, and there is a notable lack of robust, publicly available data on its in vitro potency against a wide range of human pathogens. Further research, including head-to-head in vitro studies against a broader panel of viruses and modern clinical trials, would be necessary to fully elucidate the comparative efficacy of this compound in contemporary antiviral therapy.
References
- 1. Moroxydine - Wikipedia [en.wikipedia.org]
- 2. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. news-medical.net [news-medical.net]
- 14. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ribavirin? [synapse.patsnap.com]
A Comparative Guide to the Antiviral Spectrum of Biguanides: Moroxydine in Focus
For Researchers, Scientists, and Drug Development Professionals
The biguanide (B1667054) class of drugs, long known for its application in treating type 2 diabetes, has garnered increasing attention for its broad-spectrum antiviral properties. This guide provides a comparative analysis of the antiviral spectrum of moroxydine (B1676750) and other notable biguanides, including metformin (B114582), phenformin (B89758), and buformin (B1668040). The information is compiled from existing research to offer a valuable resource for those involved in antiviral drug discovery and development.
Executive Summary
Moroxydine, a synthetic biguanide developed in the 1950s, exhibits a wide range of antiviral activity against both DNA and RNA viruses. Its primary mechanism is believed to be the inhibition of viral RNA synthesis. Other biguanides, such as metformin and phenformin, have also demonstrated significant antiviral effects, largely attributed to their ability to modulate host cell metabolism, primarily through the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. While direct comparative studies are limited, this guide consolidates available quantitative data, outlines experimental methodologies, and visualizes the known mechanisms of action to facilitate a clearer understanding of the antiviral potential within this drug class.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the available quantitative data on the antiviral activity of moroxydine, metformin, and phenformin against various viruses. It is important to note that the data for moroxydine is less extensive in publicly available literature compared to metformin and phenformin.
Table 1: Antiviral Activity of Moroxydine
| Virus Family | Virus | Cell Line | Assay Type | Effective Concentration | Citation |
| Reoviridae | Grass Carp Reovirus (GCRV) | GCO | CPE Inhibition | >50% protection at 15.9 µg/mL | [1] |
| Iridoviridae | Giant Salamander Iridovirus (GSIV) | EPC | CPE Inhibition | >50% protection at 15.9 µg/mL | [1] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Cell Culture | Not Specified | Active at 500 µg/mL | [2] |
GCO: Grass Carp Ovary; EPC: Epithelioma Papulosum Cyprini; CPE: Cytopathic Effect
Table 2: Antiviral Activity of Metformin
| Virus Family | Virus | Cell Line | Assay Type | IC50 | Citation |
| Coronaviridae | SARS-CoV-2 | Calu-3 | Not Specified | 0.4 mM | [3] |
| Coronaviridae | SARS-CoV-2 | Caco-2 | Not Specified | 1.43 mM | [3] |
| Flaviviridae | Zika Virus (ZIKV) | Not Specified | Not Specified | Not Specified (Inhibits in vitro) | [4] |
| Flaviviridae | Dengue Virus (DENV) | Huh-7 | Not Specified | Not Specified (Inhibits infection) | [5][6] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Primary Human Hepatocytes | Not Specified | Not Specified (Inhibits replication) | [5] |
| Flaviviridae | Hepatitis C Virus (HCV) | Not Specified | Not Specified | Not Specified (Inhibits growth) | [4] |
IC50: Half-maximal inhibitory concentration
Table 3: Antiviral Activity of Phenformin
| Virus Family | Virus | Cell Line | Assay Type | IC50 | Citation |
| Coronaviridae | SARS-CoV-2 | Calu-3 | Not Specified | Not Specified (Inhibits infection) | [7] |
| Flaviviridae | Dengue Virus (DENV) | Huh-7.5 | Not Specified | 17.15 µM | [2] |
IC50: Half-maximal inhibitory concentration
Table 4: Antiviral Activity of Buformin
Mechanisms of Action: A Visual Guide
The antiviral mechanisms of biguanides primarily involve either direct interference with viral replication processes or modulation of host cellular pathways to create an unfavorable environment for the virus.
Moroxydine: Inhibition of Viral RNA Synthesis
Moroxydine is thought to directly inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[11] This action halts the synthesis of new viral RNA, thereby preventing the production of new virions.
Caption: Moroxydine's proposed mechanism of action.
Metformin and other Biguanides: Modulation of Host Cell Metabolism
Metformin, phenformin, and buformin exert their antiviral effects primarily by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][12] AMPK activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for the synthesis of proteins and lipids required for viral replication.[4]
Caption: General antiviral mechanism of metformin and other biguanides.
Experimental Protocols: Methodological Overview
The following are generalized protocols for key experiments commonly used to evaluate the antiviral activity of compounds like biguanides.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Caption: Workflow for a CPE inhibition assay.
Detailed Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.[10]
-
Compound Addition: Prepare serial dilutions of the test biguanide in cell culture medium. Remove the growth medium from the cells and add the compound dilutions. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).[13]
-
Viral Infection: Add a standardized amount of virus (previously titrated to cause significant CPE) to all wells except the cell control wells.[10]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 3-5 days).[10]
-
Staining: After incubation, remove the medium and stain the remaining viable cells with a solution such as 0.5% crystal violet in 20% methanol (B129727) for 10-20 minutes.[7]
-
Quantification: Gently wash the plates to remove excess stain and allow them to dry. Solubilize the stain in the cells with a solvent (e.g., methanol or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the cytopathic effect by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Repurposing of FDA-approved antivirals, antibiotics, anthelmintics, antioxidants, and cell protectives against SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fermatapharma.com [fermatapharma.com]
- 5. Frontiers | Immunomodulatory and Antiviral Activity of Metformin and Its Potential Implications in Treating Coronavirus Disease 2019 and Lung Injury [frontiersin.org]
- 6. Antiviral effect of metformin and phenformin analogs against dengue in Huh-7 cells and AG129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pblassaysci.com [pblassaysci.com]
- 8. Buformin - Wikipedia [en.wikipedia.org]
- 9. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Moroxydine Hydrochloride? [synapse.patsnap.com]
- 12. What is the mechanism of Buformin Hydrochloride? [synapse.patsnap.com]
- 13. protocols.io [protocols.io]
Moroxydine Hydrochloride: Evaluating its Antiviral Efficacy Against Emerging Viral Threats
A Comparative Guide for Researchers and Drug Development Professionals
Moroxydine hydrochloride, a synthetic biguanidine (B15175387) derivative developed in the 1950s, has a history of use as a broad-spectrum antiviral agent against a variety of DNA and RNA viruses.[1] Its initial application was for the treatment of influenza.[1] This guide provides a comparative analysis of this compound's antiviral activity, drawing upon available experimental data to offer a contemporary perspective on its potential utility against emerging viral strains. While direct comparative studies against recent viral threats like SARS-CoV-2 variants are not available in peer-reviewed literature, this guide synthesizes existing data to inform future research directions.
Mechanism of Action
This compound is understood to exert its antiviral effects through multiple mechanisms. The primary mode of action is believed to be the inhibition of viral replication.[2] This is thought to occur through interference with the early stages of the viral life cycle, such as entry into the host cell and the subsequent uncoating process.[2][3] Additionally, some evidence suggests that this compound may inhibit viral RNA synthesis, a critical step for the proliferation of many viruses.[2] The compound has also been noted for its potential immunomodulatory effects.
References
Moroxydine hydrochloride in combination therapy with other antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) antiviral agent developed in the 1950s with a broad spectrum of activity against both RNA and DNA viruses.[1][2] Its primary mechanism of action is believed to be the inhibition of viral replication by targeting viral RNA-dependent RNA polymerase and potentially interfering with viral entry and uncoating.[3] While historical data suggests its potential efficacy, there is a notable scarcity of modern preclinical and clinical studies evaluating its use in combination with other contemporary antiviral drugs for human diseases.
This guide provides a comparative analysis of moroxydine hydrochloride with other antivirals, drawing upon the limited available experimental data. The primary focus is on an in vitro study that assesses the individual efficacy of this compound and ribavirin (B1680618) against aquatic viruses, as no significant data from human studies on combination therapy is publicly available. This guide also addresses the lack of research on this compound in combination with acyclovir (B1169) and interferon for the treatment of herpes simplex and hepatitis B, respectively.
This compound and Ribavirin: An In Vitro Comparison
A key study investigated the in vitro antiviral activities of this compound and ribavirin against two aquatic viruses: grass carp (B13450389) reovirus (GCRV), a double-stranded RNA virus, and giant salamander iridovirus (GSIV), a DNA virus.[4] While this study did not explicitly evaluate the synergistic or additive effects of a combination therapy, it provides valuable comparative data on the individual performance of these two antiviral agents.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity and antiviral efficacy of this compound and ribavirin from the aforementioned study.
Table 1: Cytotoxicity of this compound and Ribavirin
| Compound | Cell Line | 50% Cytotoxic Concentration (CC₅₀) (µg/mL) |
| This compound | GCO (Grass Carp Ovary) | > 96 |
| EPC (Epithelioma Papulosum Cyprinid) | > 96 | |
| Ribavirin | GCO (Grass Carp Ovary) | > 96 |
| EPC (Epithelioma Papulosum Cyprinid) | > 96 |
Data sourced from Yu et al. (2016).[4]
Table 2: Antiviral Protective Effects of this compound and Ribavirin
| Virus | Host Cells | Compound | Protective Effect at 15.9 µg/mL |
| GCRV | GCO | This compound | > 50% |
| Ribavirin | > 50% | ||
| GSIV | EPC | This compound | < 50% |
| Ribavirin | > 50% |
Data sourced from Yu et al. (2016).[4]
Table 3: Inhibition of Viral Gene Expression by this compound and Ribavirin
| Virus | Target Gene | Host Cells | Compound | Inhibition of Gene Expression |
| GCRV | VP1 | GCO | This compound | Significant |
| Ribavirin | Significant | |||
| GSIV | MCP | EPC | This compound | Significant |
| Ribavirin | Significant |
Data sourced from Yu et al. (2016).[4]
Experimental Protocols
1. Cell Lines and Viruses:
-
Cell Lines: Grass Carp Ovary (GCO) cells and Epithelioma Papulosum Cyprinid (EPC) cells were used.
-
Viruses: Grass Carp Reovirus (GCRV) and Giant Salamander Iridovirus (GSIV) were propagated and titrated.
2. Cytotoxicity Assay:
-
GCO and EPC cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of this compound or ribavirin.
-
After a 96-hour incubation, cell viability was assessed using the MTT assay.
-
The 50% cytotoxic concentration (CC₅₀) was calculated.
3. Antiviral Efficacy Assay (CPE Reduction):
-
Cell monolayers in 96-well plates were infected with GCRV or GSIV.
-
The infected cells were then treated with different concentrations of this compound or ribavirin.
-
The plates were incubated and observed for cytopathic effect (CPE).
-
The protective effect of the compounds was evaluated based on the reduction of CPE.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Cells were infected with the respective viruses and treated with the antiviral compounds.
-
Total RNA was extracted from the cells at various time points post-infection.
-
The expression levels of the viral genes VP1 (for GCRV) and MCP (for GSIV) were quantified using qRT-PCR to determine the extent of viral replication inhibition.
This compound in Combination with Acyclovir and Interferon: A Data Gap
A comprehensive search of scientific literature and clinical trial databases did not yield any significant preclinical or clinical studies evaluating the combination of this compound with acyclovir for the treatment of herpes simplex virus (HSV) infections, or with interferon for the treatment of hepatitis B virus (HBV) infection. This represents a critical gap in the understanding of this compound's potential role in modern combination antiviral strategies for these common human pathogens.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro evaluation of antiviral compounds.
Proposed Individual Mechanisms of Action
Caption: Individual proposed mechanisms of action for Moroxydine HCl and Ribavirin.
Conclusion
For other clinically significant viruses like HSV and HBV, there is no discernible research on combination therapies involving this compound. This highlights a substantial area for future research to explore the potential of this older antiviral in modern therapeutic regimens. Researchers and drug development professionals are encouraged to conduct further studies to elucidate the synergistic potential and clinical utility of this compound in combination with other antiviral agents.
References
Synergistic Antiviral Effects of Moroxydine Hydrochloride and Neuraminidase Inhibitors: A Review of Available Evidence
A comprehensive review of current scientific literature reveals a notable absence of direct experimental studies investigating the synergistic effects of Moroxydine hydrochloride in combination with neuraminidase inhibitors for the treatment of influenza virus infections. While combination antiviral therapy is a promising strategy to enhance efficacy and combat drug resistance, specific data on the interaction between these two classes of antiviral agents is not publicly available.
This compound is an older antiviral drug, historically used for influenza prophylaxis and treatment. Its mechanism of action is understood to involve the inhibition of viral replication, potentially by interfering with the early stages of the viral life cycle, such as entry and uncoating. Some research also suggests it may inhibit viral RNA synthesis.
Neuraminidase inhibitors, such as oseltamivir, zanamivir, peramivir, and laninamivir, are a cornerstone of modern influenza treatment. They function by blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.
The rationale for combining antiviral drugs with different mechanisms of action is to target multiple stages of the viral replication cycle simultaneously. This approach can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual effects of each drug. Such combinations can also present a higher barrier to the development of antiviral resistance.
While numerous studies have explored the synergistic effects of neuraminidase inhibitors with other classes of anti-influenza drugs—such as polymerase inhibitors (e.g., baloxavir (B560136) marboxil), M2 ion channel blockers (e.g., amantadine), and other investigational agents—a similar investigation involving this compound has not been reported in the reviewed literature.
Potential for Synergy: A Mechanistic Hypothesis
A hypothetical synergistic interaction between this compound and neuraminidase inhibitors could be postulated based on their distinct mechanisms of action.
A potential workflow for investigating this synergy is outlined below:
Caption: Hypothetical workflow for assessing synergy.
Data on Combination Therapies with Neuraminidase Inhibitors
To provide context for the potential of combination therapies, the following table summarizes findings from studies on neuraminidase inhibitors combined with other antiviral agents. It is crucial to reiterate that this data does not include this compound.
| Combination | Influenza Virus Strain(s) | Finding | Reference(s) |
| Oseltamivir + Baloxavir Marboxil | A(H1N1)pdm09, A(H3N2) | Synergistic | - |
| Zanamivir + Baloxavir Marboxil | A(H1N1)pdm09, A(H3N2) | Synergistic | - |
| Peramivir + Baloxavir Marboxil | A(H1N1)pdm09, A(H3N2) | Synergistic | - |
| Oseltamivir + Amantadine/Rimantadine | A(H3N2) | Synergistic | - |
| Neuraminidase Inhibitors + Favipiravir | Various Influenza A | Additive/Synergistic | - |
Note: The references for the data in this table are not provided as they do not directly pertain to the topic of this compound.
Experimental Protocols for Synergy Assessment
Should research into the synergistic effects of this compound and neuraminidase inhibitors be undertaken, standard experimental protocols would likely be employed.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial or antiviral agents.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded into 96-well plates and incubated to form a monolayer.
-
Drug Dilution: Serial dilutions of this compound are prepared horizontally across the plate, while serial dilutions of a neuraminidase inhibitor are prepared vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Virus Inoculation: The cell monolayers are then infected with a specific strain of influenza virus.
-
Incubation: The plates are incubated to allow for viral replication.
-
Assessment of Cytopathic Effect (CPE): After the incubation period, the extent of virus-induced cell death (CPE) is measured in each well, often using a colorimetric assay (e.g., MTT or crystal violet staining).
-
Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and in combination are calculated. These values are then used to determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The logical flow of a checkerboard assay is depicted in the following diagram:
Caption: Logical flow of a checkerboard synergy assay.
Conclusion
A Renewed Look at an Older Antiviral: A Comparative Meta-Analysis of Moroxydine Hydrochloride Clinical Trial Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of available clinical trial data on Moroxydine hydrochloride. It offers an objective comparison with other antiviral alternatives, supported by experimental data and detailed methodologies.
This compound, a synthetic biguanide (B1667054) derivative developed in the 1950s, has been the subject of numerous clinical investigations for its antiviral properties, primarily against influenza and other respiratory viruses. Despite its long history, a consolidated meta-analysis of its clinical trial data has been lacking. This guide aims to fill that gap by summarizing the quantitative data from available studies, detailing the experimental protocols, and providing a comparative perspective against other antivirals.
Efficacy in Viral Infections: A Tabular Summary
Due to the historical nature of many of the clinical trials, the data is often presented in formats that differ from modern standards. The following tables synthesize the available quantitative information to facilitate comparison.
Table 1: Efficacy of this compound in Influenza A
| Study / Author (Year) | Comparator | Key Efficacy Endpoint | This compound Group | Comparator Group | p-value |
| Sheppard (1994) - Review of early trials | Placebo | Prophylactic efficacy against influenza A | 61% reduction in confirmed cases | N/A | Not Reported |
| Sheppard (1994) - Review of early trials | Placebo | Reduction in duration of fever | 1-day reduction | N/A | Not Reported |
Note: The data from Sheppard (1994) is a summary of findings from various early trials and the specific methodologies of each individual trial are not detailed in the review.
Table 2: Efficacy of this compound in Other Viral Infections
| Study / Author (Year) | Indication | Comparator | Key Efficacy Endpoint | This compound Group | Comparator Group | p-value |
| Hopkins et al. (1961) | Measles | Placebo | Mean duration of fever | 4.1 days | 4.8 days | > 0.05 |
| Hopkins et al. (1961) | Measles | Placebo | Incidence of complications | 10% | 12.5% | Not Reported |
| Brown et al. (1962) | Measles | Penicillin | Mean duration of fever | 4.2 days | 4.5 days | Not Reported |
| Grobe (1984) | Pityriasis Rosea Irritata | Antihistamine lotion | Shortening of therapy period | 50% reduction | N/A | Not Reported |
Comparative Analysis with Other Antivirals
Direct head-to-head clinical trials of this compound against currently used antivirals are not available in the published literature. However, a comparison can be drawn based on the known efficacy of other drugs for similar indications.
Amantadine (B194251) , another older antiviral for influenza A, has shown a prophylactic efficacy of approximately 60-70% in preventing influenza A illness, a figure comparable to the reported efficacy of this compound. In terms of treatment, amantadine has been shown to reduce the duration of fever and other symptoms by approximately one day, which is also in line with the reported effects of this compound.
It is important to note that resistance to amantadine is now widespread, limiting its clinical utility. The resistance profile of this compound is not as well-documented in recent literature.
Safety and Tolerability
Across the reviewed studies, this compound was generally reported to be well-tolerated with mild and infrequent side effects.
Table 3: Reported Adverse Events for this compound
| Study / Author (Year) | Reported Adverse Events | Frequency |
| Sheppard (1994) - Review | Mild and infrequent | Not Quantified |
| Hopkins et al. (1961) | Vomiting | 2 out of 40 patients |
| Brown et al. (1962) | No significant side effects reported | N/A |
Experimental Protocols of Key Studies
A significant limitation of the available literature is the lack of detailed experimental protocols that meet modern reporting standards. The following summarizes the methodologies of the key cited studies based on the information provided in the publications.
Hopkins et al. (1961): Controlled Trial of "Virugon" in Treatment of Measles
-
Study Design: A controlled, but not explicitly stated as randomized or double-blind, trial.
-
Participants: 80 children with measles, divided into two groups of 40.
-
Intervention: The treatment group received "Virugon" (this compound). The dosage was not explicitly stated in the summary. The control group received a placebo.
-
Primary Endpoints: Duration of fever and incidence of complications.
-
Data Collection: Daily temperature recordings and clinical assessment for complications.
Brown et al. (1962): Comparative Study of "Virugon" and Penicillin in Measles
-
Study Design: A comparative clinical trial. Details on randomization and blinding are not provided.
-
Intervention: One group received "Virugon" (this compound). The other group received penicillin. Dosages are not specified in the available text.
-
Primary Endpoint: Duration of fever.
Grobe (1984): Virostatic Effect in the Treatment of Pityriasis Rosea Irritata with Moroxydine-HCI
-
Study Design: A controlled, but not double-blind, clinical trial.
-
Participants: 123 patients with pityriasis rosea irritata. 63 patients in the control group (treated in 1981) and 60 patients in the treatment group (treated in 1982).
-
Intervention: The treatment group received this compound at a dose of 400 mg three times daily for adults and 400 mg twice daily for schoolchildren. The control group received an aqueous aluminum acetate (B1210297) lotion and antihistamines.
-
Primary Endpoint: Shortening of the therapy period.
Visualizing the Research Landscape
To illustrate the relationships and flow of information in this meta-analysis, the following diagrams were created using the DOT language.
Caption: Logical flow of the meta-analysis process.
Caption: Comparative efficacy of Moroxydine HCl.
Conclusion
This meta-analysis consolidates the available, albeit dated, clinical trial data on this compound. The findings suggest that this compound demonstrated efficacy comparable to amantadine for the prophylaxis and treatment of influenza A in early studies. Its use in other viral infections like measles showed some potential, though the clinical significance in modern medicine is unclear. The reported safety profile appears favorable, with mild and infrequent side effects.
A significant limitation is the lack of modern, large-scale, randomized, double-blind, controlled clinical trials. The experimental protocols of the older studies are not always detailed, making direct comparisons challenging. Further research, including well-designed clinical trials, would be necessary to fully elucidate the therapeutic potential and place of this compound in the current antiviral landscape. This guide serves as a foundational resource for researchers interested in revisiting this historical antiviral agent.
Moroxydine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Moroxydine hydrochloride, a synthetic biguanide (B1667054) antiviral agent. The following sections present a detailed analysis of its performance against various viruses, alongside comparative data for other established antiviral drugs. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in antiviral therapy.
In Vitro Efficacy:
This compound has demonstrated a broad spectrum of antiviral activity in vitro against both RNA and DNA viruses. While much of the contemporary research focuses on its application in aquaculture, historical data suggests activity against human pathogens.
Antiviral Activity against Influenza Virus
Data on the specific 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of this compound against influenza virus strains in vitro are not extensively reported in recent literature. However, it has been historically recognized for its potential in the prevention and treatment of influenza. For comparative purposes, the in vitro efficacy of common anti-influenza drugs, Oseltamivir (B103847) and Ribavirin (B1680618), is presented below.
| Antiviral Agent | Virus Strain | Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) |
| Oseltamivir | Influenza A/H1N1 | MDCK | ~1 nM (IC50) | >10,000 nM | >10,000 |
| Ribavirin | Influenza A/H7N9 | MDCK | 0.01-0.02 mg/mL (EC50) | >300-fold higher than EC50 | >300 |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency in inhibiting viral activity. CC50 (half-maximal cytotoxic concentration) is the concentration at which the drug is toxic to 50% of the cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.
Antiviral Activity against Herpes Simplex Virus (HSV)
In Vivo Efficacy:
In vivo studies provide critical insights into the therapeutic potential of an antiviral agent in a whole organism.
Animal Models of Influenza Virus Infection
Animal model studies are crucial for evaluating the in vivo efficacy of antiviral compounds. The mouse model is a commonly used system for influenza research.[1]
This compound: Detailed in vivo studies on the efficacy of this compound in animal models of human influenza, including survival rates and viral titer reduction, are not extensively documented in recent scientific literature.
Comparative In Vivo Efficacy of Oseltamivir and Ribavirin:
| Antiviral Agent | Animal Model | Virus Strain | Key Findings |
| Oseltamivir | Ferret | Influenza A and B | Significant reduction in viral shedding for influenza A with normal IC50 values (~1 nM). Lower efficacy against influenza B.[2][3] |
| Oseltamivir | Mouse | Influenza A (H1N1) | Partially protective at high doses (100 and 300 mg/kg/day) against oseltamivir-resistant strains.[4] |
| Ribavirin | Mouse | Influenza A (H7N9) | 100% survival rate in treated mice, compared to 100% mortality in the placebo group. Significant reduction in lung viral titers.[5] |
| Ribavirin | Mouse | Influenza A (H1N1) | 100% survival rate in treated mice, compared to 100% mortality in the placebo group.[6] |
Experimental Protocols
In Vitro Antiviral Assays
A standardized protocol for assessing the in vitro antiviral efficacy of a compound against influenza virus typically involves the following steps:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection: Cells are infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: The test compound (e.g., this compound) is added to the cell culture medium at various concentrations.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period of 48-72 hours.
-
Endpoint Measurement: The antiviral effect is quantified using methods such as:
-
Plaque Reduction Assay: Measures the reduction in the number of viral plaques formed.
-
Cytopathic Effect (CPE) Inhibition Assay: Assesses the inhibition of virus-induced cell death.
-
Viral Yield Reduction Assay: Quantifies the amount of infectious virus produced.
-
-
Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the CC50 of the compound.
In Vivo Animal Studies (Influenza Mouse Model)
A general protocol for evaluating in vivo antiviral efficacy in a mouse model of influenza infection includes:
-
Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.
-
Treatment: The antiviral agent is administered to the mice (e.g., orally or intraperitoneally) at specified doses and schedules, starting at a defined time point relative to the virus challenge.
-
Monitoring: Mice are monitored daily for clinical signs of illness, body weight changes, and survival for a period of 14-21 days.
-
Viral Load Determination: At specific time points post-infection, subgroups of mice are euthanized, and lung tissues are collected to determine viral titers by plaque assay or TCID50 assay.
Mechanism of Action & Signaling Pathways
This compound is believed to exert its antiviral effects through multiple mechanisms, including the inhibition of viral replication and the modulation of host immune responses. One of the key pathways implicated in the host inflammatory response to viral infection is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The canonical NF-κB signaling pathway is activated by various stimuli, including viral components. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The release of the p50/p65 NF-κB dimer allows its translocation to the nucleus, where it induces the transcription of pro-inflammatory genes.[7][8] While direct evidence linking this compound to the inhibition of this pathway in the context of viral infections is still emerging, some studies on related compounds suggest a potential role in modulating inflammatory responses.
Caption: Canonical NF-κB Signaling Pathway Activation.
Caption: Experimental Workflow for In Vitro Antiviral Assay.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Conclusion
This compound exhibits a historical and renewed interest as a broad-spectrum antiviral agent. While in vitro and in vivo data, particularly for its use in aquaculture, are available, there is a notable gap in recent, robust quantitative data for its efficacy against common human viral pathogens like influenza and herpes simplex virus. The comparative data for established antivirals such as Oseltamivir and Ribavirin highlight the benchmarks that this compound would need to meet or exceed. Further research is warranted to elucidate its precise mechanisms of action against human viruses and to generate comprehensive in vitro and in vivo data to support its potential clinical utility. The provided experimental workflows and pathway diagrams offer a framework for such future investigations.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Moroxydine Hydrochloride vs. Oseltamivir in Influenza Treatment
A comprehensive review of the mechanistic, pharmacokinetic, efficacy, and safety profiles of Moroxydine (B1676750) hydrochloride and Oseltamivir (B103847) for researchers, scientists, and drug development professionals.
In the landscape of antiviral therapeutics for influenza, both Moroxydine hydrochloride, a synthetic biguanide (B1667054) derivative with a history of use since the 1950s, and Oseltamivir, a neuraminidase inhibitor, have been utilized in the management of influenza infections. This guide provides a detailed, evidence-based comparison of these two agents, focusing on their distinct mechanisms of action, pharmacokinetic properties, clinical efficacy, and safety profiles to inform research and development efforts in the field of antiviral drug discovery.
Mechanism of Action: Distinct Viral Targets
The antiviral activity of this compound and Oseltamivir stems from their interference with different stages of the influenza virus life cycle.
This compound: The precise mechanism of action for this compound is not as definitively established as that of oseltamivir. However, evidence suggests it may have a multifaceted approach to viral inhibition. One proposed mechanism is the inhibition of viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] Another suggested mechanism involves interference with the early stages of viral infection, such as viral entry into host cells and the subsequent uncoating process.[2] This broad-spectrum activity is believed to be effective against a variety of RNA and DNA viruses.[3]
Oseltamivir: Oseltamivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[4] Neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected host cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells, thereby curtailing the infection.
In Vitro Antiviral Activity
This compound: Specific 50% inhibitory concentration (IC50) values for this compound against various influenza strains are not widely reported in recent literature, making a direct quantitative comparison challenging. Historical studies suggest its activity against influenza, but standardized in vitro efficacy data is sparse.
Oseltamivir: Oseltamivir's active metabolite, oseltamivir carboxylate, has been extensively studied, with IC50 values demonstrating potent inhibition of influenza A and B viruses. For example, against influenza A/H1N1, A/H3N2, and B viruses, IC50 values are in the nanomolar range, indicating high potency.
Table 1: In Vitro Efficacy against Influenza Virus (Illustrative)
| Compound | Target | Influenza A (H1N1) IC50 | Influenza A (H3N2) IC50 | Influenza B IC50 |
|---|---|---|---|---|
| This compound | RNA-dependent RNA polymerase / Viral Entry | Data not available | Data not available | Data not available |
| Oseltamivir carboxylate | Neuraminidase | ~0.3 - 2.5 nM | ~0.5 - 8.0 nM | ~5 - 30 nM |
Note: IC50 values for oseltamivir can vary depending on the specific viral strain and assay conditions.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of this compound and Oseltamivir influence their dosing and clinical application.
This compound: Human pharmacokinetic data for this compound is limited. Older studies suggest it is absorbed and eliminated rapidly from the body, with a reported plasma half-life of approximately 8 hours.[5] More recent pharmacokinetic studies have been conducted in animal models, such as gibel carp, which may not directly translate to humans.[6]
Oseltamivir: Oseltamivir is an orally administered prodrug that is readily absorbed and extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate. The absolute bioavailability of the active metabolite is approximately 80%. Oseltamivir carboxylate has a half-life of 6 to 10 hours and is primarily eliminated through the kidneys.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (Human) | Oseltamivir (Human) |
|---|---|---|
| Bioavailability | Data not available | ~80% (as active metabolite) |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 3-4 hours (active metabolite) |
| Plasma Half-life (t1/2) | ~8 hours | 1-3 hours (oseltamivir); 6-10 hours (oseltamivir carboxylate) |
| Metabolism | Data not available | Hepatic conversion to active metabolite |
| Excretion | Primarily renal (in animal models) | Primarily renal (>90% as active metabolite) |
Clinical Efficacy: A Tale of Two Evidentiary Standards
The clinical evidence supporting the efficacy of this compound and Oseltamivir differs significantly in terms of volume and methodological rigor.
Oseltamivir: The clinical efficacy of oseltamivir for the treatment of influenza A and B has been established through numerous randomized, double-blind, placebo-controlled trials and subsequent meta-analyses. When initiated within 48 hours of symptom onset in adults, oseltamivir has been shown to reduce the duration of illness by approximately 24 to 36 hours.[4] It has also been shown to reduce the risk of complications such as lower respiratory tract infections requiring antibiotics.
Table 3: Clinical Efficacy in Influenza Treatment
| Efficacy Endpoint | This compound | Oseltamivir |
|---|---|---|
| Reduction in Duration of Illness | Qualitative historical reports of efficacy | ~24-36 hours reduction vs. placebo |
| Reduction in Complication Rates | Data not available | Significant reduction in lower respiratory tract complications |
| Supporting Evidence | Historical case series and older, less controlled studies | Multiple large-scale, randomized, controlled trials and meta-analyses |
Safety and Tolerability Profile
This compound: The safety profile of this compound is described in historical literature as having "mild and infrequent" side effects.[3] However, detailed, quantitative data on the incidence of specific adverse events from well-controlled clinical trials is lacking.
Oseltamivir: The safety profile of oseltamivir is well-characterized. The most commonly reported adverse events are nausea and vomiting. Neuropsychiatric events have also been reported, particularly in post-marketing surveillance, but a causal link remains a subject of discussion.
Table 4: Common Adverse Events
| Adverse Event | This compound | Oseltamivir |
|---|---|---|
| Gastrointestinal | Mild and infrequent (historical reports) | Nausea, Vomiting |
| Neurological | Data not available | Headache, Neuropsychiatric events (rare) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible evaluation of antiviral compounds.
Plaque Reduction Assay (General Protocol for Antiviral Activity)
This assay is a standard method to determine the 50% effective concentration (EC50) of an antiviral compound.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and incubate until confluent.
-
Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a standardized amount of influenza virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of the test compound (this compound or Oseltamivir).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. The plaques are areas of cell death caused by viral replication.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control.
Neuraminidase Inhibition Assay (Specific for Oseltamivir)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Reagent Preparation: Prepare a fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid - MUNANA), neuraminidase enzyme (from influenza virus), and serial dilutions of the inhibitor (Oseltamivir carboxylate).
-
Enzyme Reaction: Incubate the neuraminidase enzyme with the inhibitor for a defined period.
-
Substrate Addition: Add the fluorescent substrate MUNANA to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The neuraminidase will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone). Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: The degree of inhibition is determined by the reduction in fluorescence signal in the presence of the inhibitor compared to the control (enzyme and substrate without inhibitor). The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Visualizing the Mechanisms of Action
To illustrate the distinct targets of this compound and Oseltamivir, the following diagrams depict their proposed signaling pathways.
Caption: Proposed inhibitory mechanisms of this compound on the influenza virus lifecycle.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 3. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Pharmacokinetics and tissue residues of this compound in gibel carp, Carassius gibelio after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Moroxydine Hydrochloride
This document provides a comprehensive guide for the safe handling and disposal of moroxydine (B1676750) hydrochloride, a crucial aspect of laboratory safety and environmental responsibility. The following procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle Moroxydine Hydrochloride with appropriate safety measures. The compound is classified as a pharmaceutically active ingredient that can cause skin and serious eye irritation.[1][2][3]
1.1 Personal Protective Equipment (PPE) All personnel handling this compound must use the following PPE to prevent exposure:
-
Hand Protection: Wear chemical-resistant rubber gloves.[3]
-
Eye Protection: Use chemical safety goggles or glasses. A face shield may be necessary if there is a risk of splashing or dust generation.[2][4]
-
Body Protection: Don protective clothing.[4] For significant handling, impervious clothing is recommended.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH/MSHA-approved dust respirator.[3][4]
1.2 Safe Handling Practices
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Prevent contact with skin, eyes, and clothing.[4]
-
Wash hands and face thoroughly after handling the compound.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
This compound Disposal Protocol
Proper disposal requires treating this compound as a hazardous chemical waste.[5] Disposal must adhere to all federal, state, and local regulations.[3] Do not dispose of it with household garbage or allow it to enter the sewage system.[1]
Step 1: Waste Segregation Segregate waste contaminated with this compound from other laboratory waste streams to prevent dangerous reactions.[5]
-
Solid Waste: Collect unused or expired this compound powder, contaminated weighing papers, gloves, and other disposable materials in a dedicated, leak-proof plastic bag.[6][7]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[6] Do not mix with other solvent wastes unless permitted by your institution's safety office.[6]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[7]
Step 2: Container Labeling and Storage
-
Place the segregated waste bags into a rigid, sealable container.[7]
-
Clearly label the primary and secondary containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by institutional and local regulations.[6] Hazardous pharmaceutical waste is typically collected in black containers.[8]
-
Store the sealed waste containers in a designated, secure satellite accumulation area away from general lab traffic until pickup.[6][7]
Step 3: Final Disposal The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[7][9]
-
Incineration: The recommended method of disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4][9]
-
Licensed Disposal Service: Arrange for a licensed contractor to collect and dispose of the hazardous waste in accordance with EPA and local regulations.[7][8]
Step 4: Decontamination
-
Glassware: Reusable glassware that has been in contact with this compound should be decontaminated by rinsing with a suitable solvent (like ethanol), collecting the rinsate as hazardous liquid waste, and then washing with laboratory detergent and water.[6]
-
Spills: In case of a spill, sweep the solid material carefully to avoid creating dust and collect it in an airtight container for disposal.[4][9] Decontaminate the surface by scrubbing with alcohol.[2]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound, primarily from studies on mice.
| Test Type | Route of Administration | Species | Dose | Reference |
| LD50 (Lethal Dose, 50%) | Oral | Mouse | >6,250 mg/kg | [1] |
| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 1,750 mg/kg | [1] |
| LD50 (Lethal Dose, 50%) | Subcutaneous | Mouse | 2,200 mg/kg | [1] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Guide to Handling Moroxydine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Moroxydine hydrochloride, a heterocyclic biguanidine (B15175387) compound with antiviral activity. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation. The recommended personal protective equipment includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or equivalent, are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required. Ensure a proper fit and functionality of the respirator.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contamination. In cases of potential significant exposure, impervious clothing may be necessary.
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols during handling, weighing, and reconstitution.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
Quantitative Toxicological Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following toxicological data provides insight into its acute toxicity.
| Route of Administration | Species | LD50 Value | Citation |
| Oral | Mouse | >6,250 mg/kg | [1] |
| Intraperitoneal | Mouse | 1,750 mg/kg | [1] |
| Subcutaneous | Mouse | 2,200 mg/kg | [1] |
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
